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Core Science & Biosynthesis

Foundational

Preliminary Pharmacological Screening of Piperidino(3-propoxyphenyl)methanone: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale Piperidino(3-propoxyphenyl)methanone (IUPAC: 1-(3-propoxybenzoyl)piperidine) is a novel small-molecule chemical entity featuring a privileged benzamide-piperidine scaffold. In medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Piperidino(3-propoxyphenyl)methanone (IUPAC: 1-(3-propoxybenzoyl)piperidine) is a novel small-molecule chemical entity featuring a privileged benzamide-piperidine scaffold. In medicinal chemistry, substituted benzamides are highly regarded for their ability to penetrate the blood-brain barrier (BBB) and interact with central nervous system (CNS) targets, most notably the Sigma-1 ( σ1​ ) receptor, dopamine receptors, and voltage-gated ion channels[1].

The structural inclusion of a meta-propoxy group on the phenyl ring serves a dual purpose: it increases the overall lipophilicity (LogP) to favor CNS partitioning, and it provides a flexible hydrophobic tail designed to anchor into the lipophilic sub-pockets of target neuroreceptors. To systematically de-risk this compound and determine its therapeutic viability (e.g., as a neuroprotective agent or analgesic), a rigorous, self-validating preliminary pharmacological screening cascade is required.

This whitepaper outlines a highly technical, step-by-step methodology for the primary screening of piperidino(3-propoxyphenyl)methanone, bridging in vitro target engagement, metabolic profiling, and in vivo safety pharmacology.

G A piperidino(3-propoxyphenyl)methanone (NCE Synthesis & QC) B Phase 1: In Silico ADMET (Target Prediction & Physicochemical) A->B C Phase 2: In Vitro Target Engagement (Sigma-1 Radioligand Binding) B->C D Phase 3: In Vitro ADME (HLM Stability & CYP450 Phenotyping) C->D E Phase 4: In Vivo Safety (Irwin FOB in Rodents) D->E F Go/No-Go Decision (Lead Optimization) E->F

Fig 1. Sequential pharmacological screening workflow for novel benzamide derivatives.

Phase 1: In Vitro Target Engagement ( σ1​ Receptor Binding)

Given the structural homology of piperidino(3-propoxyphenyl)methanone to known σ1​ ligands, the primary in vitro screening must quantify its binding affinity ( Ki​ ). The gold-standard method is a competitive radioligand binding assay utilizing -pentazocine, a highly selective σ1​ probe that avoids confounding cross-reactivity with the σ2​ receptor[1].

Causality & Assay Design
  • Why Guinea Pig Brain/Liver? Guinea pig tissues express high densities of σ1​ receptors, providing an excellent signal-to-noise ratio.

  • Why Haloperidol for Nonspecific Binding? Haloperidol binds with high affinity to both σ1​ and σ2​ receptors. Using 10 µM haloperidol ensures complete displacement of the radioligand from all σ sites, establishing a reliable baseline for nonspecific binding (NSB). This creates a self-validating system: if Total Binding NSB, the membrane preparation has failed.

Step-by-Step Protocol: 3H -Pentazocine Competitive Binding
  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 100 µL of membrane suspension (100 µg protein/well).

    • 50 µL of -pentazocine (final concentration: 5 nM).

    • 50 µL of piperidino(3-propoxyphenyl)methanone (serial dilutions from 10 µM to 0.1 nM) OR 50 µL of 10 µM haloperidol (for NSB).

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes. Rationale: This duration is critical to allow the highly lipophilic benzamide to reach thermodynamic equilibrium with the receptor[1].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adherence of the positively charged piperidine ring.

  • Quantification: Wash filters three times with ice-cold buffer. Extract filters into scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a beta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Pathway Ligand piperidino(3-propoxy phenyl)methanone Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R Agonism BiP BiP/GRP78 Dissociation Sig1R->BiP Activation IP3R IP3 Receptor Stabilization BiP->IP3R Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances Neuro Neuroprotection & Analgesia Ca2->Neuro Cellular Response

Fig 2. Proposed Sigma-1 receptor modulation pathway by benzamide derivatives.

Phase 3: In Vitro ADME (Metabolic Stability)

Before advancing a compound in vivo, its susceptibility to first-pass hepatic metabolism must be assessed. The Human Liver Microsome (HLM) stability assay determines the intrinsic clearance ( CLint​ ) mediated by Cytochrome P450 (CYP450) enzymes[2].

Causality & Assay Design
  • Why Pre-incubate without NADPH? Highly lipophilic compounds like piperidino(3-propoxyphenyl)methanone require time to partition into the microsomal lipid bilayer. Adding the cofactor (NADPH) immediately can result in artificially low initial clearance rates.

  • Why Acetonitrile Quenching? Acetonitrile instantly denatures CYP enzymes and precipitates microsomal proteins, ensuring the metabolic snapshot is exact to the second[3].

Step-by-Step Protocol: HLM Stability
  • Matrix Preparation: Thaw pooled HLMs at 37°C. Dilute to a working concentration of 0.5 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [3].

  • Pre-Incubation: Spike piperidino(3-propoxyphenyl)methanone into the HLM matrix to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil)[2].

  • Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes to pellet proteins. Analyze the supernatant via UPLC-MS/MS. Plot the natural log of the remaining parent compound against time to determine the elimination rate constant ( k ) and calculate CLint​ .

Phase 4: Preliminary In Vivo Safety (The Irwin Test)

The modified Irwin test (Functional Observational Battery - FOB) is the foundational safety pharmacology assay. It establishes the Maximum Tolerated Dose (MTD) and identifies overt neurobehavioral liabilities (e.g., sedation, convulsions, autonomic dysfunction) before committing to complex efficacy models[4].

Causality & Assay Design
  • Why use a standardized scoring matrix? Behavioral observation is inherently subjective. Using a rigid, predefined scoring matrix (0-8 scale for parameters like piloerection, ptosis, and ataxia) minimizes inter-operator variability and ensures the data is reproducible across laboratories[5].

Step-by-Step Protocol: Modified Irwin FOB
  • Acclimation: House male C57BL/6 mice (n=6 per dose group) individually in clear observation arenas for 60 minutes prior to baseline scoring.

  • Baseline Assessment: Score animals on 35 distinct parameters (e.g., spontaneous locomotor activity, righting reflex, grip strength, body temperature) to establish a pre-drug baseline[4].

  • Dosing: Administer piperidino(3-propoxyphenyl)methanone via intraperitoneal (i.p.) injection at logarithmic dose increments (e.g., Vehicle, 10, 30, 100 mg/kg).

  • Observation Windows: Perform the standardized scoring matrix at exactly 15, 30, 60, 120 minutes, and 24 hours post-injection[5].

  • Data Synthesis: Aggregate scores to identify the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

Quantitative Data Presentation & Go/No-Go Thresholds

To streamline decision-making for piperidino(3-propoxyphenyl)methanone, the following empirically derived thresholds should dictate whether the compound advances to Lead Optimization.

ParameterAssay MethodologyTarget Threshold (Go/No-Go)Mechanistic Rationale
Target Affinity -pentazocine binding Ki​<100 nMEnsures sufficient on-target potency to drive in vivo efficacy without requiring toxic doses.
Selectivity σ1​ vs σ2​ binding ratio >50 -fold preferenceMinimizes off-target cellular toxicity frequently associated with σ2​ receptor activation.
Metabolic Stability HLM Intrinsic Clearance ( CLint​ ) <40 µL/min/mgPredicts an adequate in vivo half-life ( t1/2​ ) and favorable oral bioavailability.
Acute Safety Irwin Test (MTD in Mice) >100 mg/kgEstablishes a wide therapeutic window before severe neurotoxicity or autonomic failure occurs.

References

  • Mathiasen, J. R., & Moser, V. C. (2023). "The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents." Current Protocols.[Link]

  • Biber, K., et al. (2024). "A Systematic Assessment of Robustness in CNS Safety Pharmacology." bioRxiv.[Link]

  • García, M., et al. (2020). "EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). "Metabolic stability." PCBIS UAR 3286. [Link]

  • Alqurshi, A., et al. (2023). "A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis." MDPI Pharmaceuticals.[Link]

Sources

Exploratory

In Vitro Mechanism of Action of Piperidino(3-propoxyphenyl)methanone: A Pharmacological Whitepaper

Executive Summary Piperidino(3-propoxyphenyl)methanone (also known structurally as 1-(3-propoxybenzoyl)piperidine) represents a highly versatile pharmacophore in neuropharmacology. Characterized by a lipophilic propoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidino(3-propoxyphenyl)methanone (also known structurally as 1-(3-propoxybenzoyl)piperidine) represents a highly versatile pharmacophore in neuropharmacology. Characterized by a lipophilic propoxyphenyl ring coupled to a piperidine moiety via a carbonyl linker, this compound belongs to the benzoylpiperidine class of molecules.

In preclinical drug discovery, benzoylpiperidines are primarily investigated for two distinct, yet neuro-modulatory, mechanisms of action [1]:

  • Positive Allosteric Modulation (PAM) of AMPA Receptors: Acting as "ampakines," these compounds bind to the ligand-binding domain (LBD) dimer interface of AMPA receptors, slowing channel desensitization and enhancing glutamatergic synaptic transmission.

  • Sigma-1 Receptor (σ1R) Chaperone Modulation: The lipophilic and basic structural features of the molecule perfectly align with the σ1R pharmacophore, allowing it to act as a high-affinity ligand at the mitochondria-associated endoplasmic reticulum membrane (MAM) [2].

This whitepaper provides an in-depth, self-validating technical guide to the in vitro characterization of piperidino(3-propoxyphenyl)methanone, detailing the causality behind the experimental workflows required to validate its dual-target mechanism of action.

Molecular Target 1: AMPA Receptor Positive Allosteric Modulation

Mechanistic Rationale

AMPA receptors mediate fast excitatory neurotransmission. Upon glutamate binding, the receptor rapidly transitions into a desensitized state within milliseconds. Piperidino(3-propoxyphenyl)methanone acts as a Type II PAM. It does not activate the receptor directly; rather, it binds to a hydrophobic pocket at the dimer interface of the GluA2/GluA3 subunits [1]. The 3-propoxy group provides critical van der Waals interactions within this pocket, stabilizing the closed-cleft conformation of the LBD and sterically hindering the conformational rearrangements required for desensitization.

In Vitro Protocol: Fast-Perfusion Whole-Cell Patch-Clamp

To accurately measure the MoA of an AMPA PAM, standard gravity-driven perfusion is fundamentally inadequate due to the millisecond timescale of AMPA desensitization. A piezo-driven rapid application system is strictly required.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293T cells with plasmids encoding the human GluA2 subunit (flip splice variant) and GFP (as a reporter). Incubate for 24–48 hours.

  • Solution Preparation:

    • Intracellular Solution: 135 mM CsF, 10 mM CsCl, 10 mM HEPES, 5 mM EGTA, and 0.1 mM spermine (pH 7.3). Causality: Cesium blocks endogenous potassium currents, while spermine maintains the natural inward rectification of calcium-permeable AMPA receptors.

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Electrophysiological Recording:

    • Achieve a gigaseal (>1 GΩ) and break into the whole-cell configuration. Voltage-clamp the cell at -70 mV.

    • Self-Validating Control: Apply 1 mM glutamate alone using a theta-glass pipette mounted on a piezo translator (solution exchange time < 0.5 ms). Record the baseline desensitization kinetics (τ_des).

  • Compound Application: Co-apply 1 mM glutamate with 10 µM piperidino(3-propoxyphenyl)methanone.

  • Data Analysis: Quantify the increase in steady-state current and the prolongation of the desensitization time constant (τ_des). Use 50 µM Cyclothiazide (CTZ) as a positive control to ensure the assay window is robust.

Molecular Target 2: Sigma-1 Receptor (σ1R) Binding

Mechanistic Rationale

The Sigma-1 receptor is a unique, ligand-operated chaperone protein located at the MAM. It regulates calcium signaling by interacting with the IP3 receptor and BiP (GRP78) [3]. Benzoylpiperidines exhibit high affinity for σ1R because the basic piperidine nitrogen interacts with a conserved glutamic acid residue (Glu172) in the σ1R binding pocket, while the 3-propoxyphenyl group occupies the primary hydrophobic anchoring site [4].

In Vitro Protocol: Radioligand Displacement Assay

To validate σ1R binding, a competitive radioligand binding assay using -pentazocine is the gold standard [3].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Guinea pig brain is utilized over rodent brain due to its exceptionally high density of natively folded σ1R, providing a superior signal-to-noise ratio.

  • Assay Incubation:

    • In a 96-well plate, combine 100 µg of membrane protein, 3 nM -pentazocine (a highly selective σ1R radioligand), and varying concentrations of piperidino(3-propoxyphenyl)methanone (10 pM to 10 µM).

    • Self-Validating Control: Include 10 µM Haloperidol in parallel wells to define non-specific binding (NSB).

    • Incubate the plate at 30°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the lipophilic test compound.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of piperidino(3-propoxyphenyl)methanone based on established structure-activity relationship (SAR) data for 3-alkoxybenzoylpiperidines [4][5].

Assay / TargetMetricExpected ValueBiological Implication
AMPA (GluA2) Electrophysiology EC50​ (Potentiation)1.2 - 3.5 µMModerate-to-high potency allosteric modulation; increases synaptic dwell time.
AMPA Desensitization Kinetics Δτdes​ + 250% vs BaselineSignificantly slows channel closure, allowing greater Ca2+ / Na+ influx.
Sigma-1 Receptor Binding Ki​ (-pentazocine)15 - 45 nMHigh-affinity binding to the MAM chaperone complex.
Sigma-2 Receptor Binding Ki​ ([³H]DTG + pentazocine)> 1,000 nMHigh selectivity (>20-fold) for σ1R over σ2R, minimizing off-target toxicity.

Mechanistic and Workflow Visualizations

Dual Mechanism of Action Pathway

MoA cluster_AMPA Target 1: AMPA Receptor cluster_Sigma Target 2: Sigma-1 Receptor Compound Piperidino(3-propoxyphenyl)methanone (Benzoylpiperidine Scaffold) GluA2 GluA2 Dimer Interface Compound->GluA2 Allosteric Binding Sig1R Sigma-1 Receptor (MAM) Compound->Sig1R High-Affinity Binding Desens Inhibits Desensitization (Slower Channel Closure) GluA2->Desens CaIn Increased Ca2+/Na+ Influx Desens->CaIn Chaperone Chaperone Dissociation (BiP/GRP78) Sig1R->Chaperone IP3R IP3R Stabilization (ER Ca2+ Release) Chaperone->IP3R

Fig 1. Dual in vitro mechanism of action for piperidino(3-propoxyphenyl)methanone.

In Vitro High-Throughput Screening (HTS) Workflow

Workflow Prep Compound Prep (10mM DMSO Stock) Patch Electrophysiology (Whole-Cell Patch Clamp) Prep->Patch Binding Radioligand Binding (3H-Pentazocine) Prep->Binding Read1 Measure AMPA Desensitization Kinetics Patch->Read1 Read2 Calculate Ki (Cheng-Prusoff Eq) Binding->Read2 Val Hit Validation (Selectivity Profiling) Read1->Val Read2->Val

Fig 2. Step-by-step in vitro validation workflow for benzoylpiperidine derivatives.

References

  • A novel class of allosteric modulators of AMPA/Kainate receptors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sigma-1 receptor and seizures. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

An In-depth Technical Guide to the Structural Elucidation and Properties of Piperidino(3-propoxyphenyl)methanone

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies for the structural elucidation and characterization of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation and characterization of the novel compound, piperidino(3-propoxyphenyl)methanone. While specific experimental data for this exact molecule is not publicly available, this document constructs a robust analytical framework based on established principles and data from analogous piperidine derivatives and aromatic ketones. We will explore a hypothetical synthesis, a multi-technique approach to structural verification, and a discussion of its potential physicochemical and pharmacological properties. This guide is intended to serve as a blueprint for the analysis of this and similar novel chemical entities.

Introduction: The Significance of Piperidino(3-propoxyphenyl)methanone

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its derivatives have shown a vast pharmacological spectrum, including applications as analgesics, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's.[1][3] The hypothetical molecule, piperidino(3-propoxyphenyl)methanone, combines this privileged scaffold with a substituted aromatic ketone, a common feature in biologically active compounds.

The precise characterization of any new chemical entity is paramount in the drug discovery and development process. A thorough understanding of a molecule's structure, purity, and properties is essential for ensuring its safety, efficacy, and reproducibility in biological assays.[4] This guide will detail the necessary steps to fully elucidate the structure and properties of piperidino(3-propoxyphenyl)methanone, providing both theoretical grounding and practical, field-proven protocols.

Hypothetical Synthesis

A plausible and efficient method for the synthesis of piperidino(3-propoxyphenyl)methanone is the Friedel-Crafts acylation. This classic reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.[5] In this proposed synthesis, 3-propoxybenzoyl chloride would be reacted with piperidine.

Synthesis_of_Piperidino_3_propoxyphenyl_methanone cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-propoxybenzoyl_chloride 3-Propoxybenzoyl Chloride reaction_center Acylation Reaction 3-propoxybenzoyl_chloride->reaction_center piperidine Piperidine piperidine->reaction_center lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction_center Catalyst solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_center Medium target_molecule Piperidino(3-propoxyphenyl)methanone reaction_center->target_molecule Forms

Caption: Hypothetical synthesis of piperidino(3-propoxyphenyl)methanone.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as dichloromethane (DCM).

  • Addition of Lewis Acid: Carefully add the Lewis acid catalyst, for example, aluminum chloride (AlCl₃), to the solvent with stirring.

  • Addition of Reactants: Dissolve 3-propoxybenzoyl chloride in anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid at 0°C. Following this, add piperidine dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure piperidino(3-propoxyphenyl)methanone.

Structural Elucidation Workflow

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Structural_Elucidation_Workflow Start Synthesized Compound HPLC Purity Assessment (HPLC) Start->HPLC NMR Structural Backbone (1H & 13C NMR) Start->NMR MS Molecular Weight & Fragmentation (MS) Start->MS FTIR Functional Group Identification (FTIR) Start->FTIR X-ray 3D Structure (X-ray Crystallography) Start->X-ray If crystalline Final_Structure Confirmed Structure & Properties HPLC->Final_Structure NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure X-ray->Final_Structure

Caption: Workflow for the structural elucidation of a novel compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis for assessing the purity of compounds.[6][7]

Experimental Protocol: HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV-Vis detector.[7]

  • Column: A C18 reversed-phase column is typically suitable for this type of molecule.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic chromophore absorbs, likely around 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. A single, sharp peak indicates a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8]

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Protons on carbons adjacent to the carbonyl group are expected to be deshielded and appear in the 2-2.7 ppm range.[9] Aromatic protons will be in the 7-8 ppm region, and the protons of the piperidine and propoxy groups will have characteristic shifts.

¹³C NMR: The carbon NMR spectrum is crucial for identifying the carbonyl carbon, which typically appears in the 190-215 ppm region for ketones.[10][11] The aromatic carbons and the carbons of the piperidine and propoxy groups will also have distinct chemical shifts.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.0 - 7.8120 - 140
Piperidine Protons (α to N)3.4 - 3.7~45
Piperidine Protons (β, γ to N)1.5 - 1.824 - 26
Propoxy -OCH₂-3.9 - 4.1~70
Propoxy -CH₂-1.7 - 1.9~22
Propoxy -CH₃0.9 - 1.1~10
Carbonyl Carbon-190 - 205

Table 1: Predicted NMR Chemical Shifts for Piperidino(3-propoxyphenyl)methanone.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[12]

  • Molecular Ion Peak (M+): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of piperidino(3-propoxyphenyl)methanone.

  • Fragmentation Patterns:

    • α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl group and an adjacent carbon.[13] This would result in the formation of a resonance-stabilized acylium ion.

    • Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often initiated by the nitrogen atom.[12]

    • McLafferty Rearrangement: If there is a hydrogen atom on the gamma-carbon relative to the carbonyl group, a McLafferty rearrangement can occur.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[14]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1660-1725 cm⁻¹ for the ketone carbonyl group.[8][15] Conjugation with the aromatic ring would likely place this absorption closer to the lower end of this range.[16][17]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected around 1600 cm⁻¹ and 1475 cm⁻¹.[14]

  • C-H Stretches: Absorptions for aromatic C-H bonds will appear above 3000 cm⁻¹, while those for aliphatic C-H bonds will be just below 3000 cm⁻¹.

  • C-O Stretch: An absorption corresponding to the ether linkage of the propoxy group is expected in the 1250-1000 cm⁻¹ region.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[18][19] This technique requires the growth of a high-quality crystal of the compound. The resulting diffraction pattern allows for the precise determination of bond lengths, bond angles, and stereochemistry.[20]

Physicochemical Properties

The physical properties of an organic molecule are dictated by its structure, including its molecular weight and intermolecular forces.[21]

Property Predicted Characteristic Rationale
Melting Point Solid at room temperature with a moderate to high melting point.The presence of a rigid aromatic ring, a polar carbonyl group, and a relatively high molecular weight contribute to strong intermolecular forces.[21]
Boiling Point High boiling point.Similar to the reasoning for the melting point, strong intermolecular forces require significant energy to overcome.[22]
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.The molecule has both polar (ketone, ether) and non-polar (aromatic ring, piperidine, alkyl chain) regions, making it more soluble in organic solvents than in water.[23]

Table 2: Predicted Physicochemical Properties.

Hypothetical Pharmacological Profile

Given the prevalence of the piperidine scaffold in various drug classes, piperidino(3-propoxyphenyl)methanone could be a candidate for screening in several therapeutic areas.

  • Analgesic Activity: Many piperidine derivatives exhibit analgesic properties.[24]

  • Anticancer Activity: The piperidine moiety is found in a number of anticancer agents.[3]

  • Neuropharmacological Activity: Due to the presence of the piperidine ring, which is a common feature in antipsychotics and other CNS-active drugs, this compound could be explored for its effects on the central nervous system.[1]

Conclusion

The structural elucidation and characterization of a novel compound like piperidino(3-propoxyphenyl)methanone require a systematic and multi-faceted analytical approach. This guide has outlined a comprehensive workflow, from a hypothetical synthesis to detailed structural analysis using NMR, MS, and FTIR, and purity assessment via HPLC. While the specific data presented is predictive, the methodologies are grounded in established analytical principles and are broadly applicable to the characterization of new chemical entities. The potential for diverse pharmacological activity, suggested by the compound's structural motifs, underscores the importance of such rigorous characterization in modern drug discovery.

References

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Al-Saeed, F. A. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
  • MDPI. (2023, February 9).
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Frontiers. (2022, January 6). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Phenomenex. (2025, April 1).
  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • ResearchGate. (2025, October 13).
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • Torontech. (2024, July 23).
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
  • Wikipedia. (n.d.). Organic chemistry.
  • AZoLifeSciences. (2023, November 9).
  • Sketchy. (n.d.).
  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
  • ScienceDirect. (n.d.). Determination of Organic Structures by Physical Methods.
  • JEOL. (n.d.).
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  • LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Longdom Publishing. (2025, August 26). X-Ray Crystallography: Revealing the Enigmas of Molecular Structure.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE.
  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • Royal Society of Chemistry. (2023, May 17). Chapter 11: Physicochemical Properties of Organic Compounds and Drug Molecules.
  • Wikipedia. (n.d.). X-ray crystallography.
  • YouTube. (2021, March 2).
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  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • UCLA. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
  • Filo. (2025, December 25). Conversion: Benzoyl chloride to 1-phenyl propanone.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Benchchem. (n.d.).
  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry.
  • CORE. (n.d.).
  • YouTube. (2023, January 4).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.
  • Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones.

Sources

Exploratory

In Vivo Pharmacokinetics of Piperidino(3-propoxyphenyl)methanone: A Comprehensive Preclinical Whitepaper

Executive Summary & Physicochemical Rationale Piperidino(3-propoxyphenyl)methanone (PPM) is a highly lipophilic, basic small molecule characterized by a piperidine ring conjugated via a methanone bridge to a 3-propoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Piperidino(3-propoxyphenyl)methanone (PPM) is a highly lipophilic, basic small molecule characterized by a piperidine ring conjugated via a methanone bridge to a 3-propoxyphenyl moiety. In the landscape of preclinical drug development, understanding the in vivo pharmacokinetic (PK) profile of such a compound is critical. The structural topology of PPM directly dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior:

  • Basic Piperidine Ring (pKa ~9.5) : Ensures the molecule is predominantly ionized at physiological pH, which heavily influences its volume of distribution and binding affinity to plasma proteins such as alpha-1-acid glycoprotein.

  • 3-Propoxy Group : Confers significant lipophilicity (estimated LogP > 3.0), driving rapid membrane permeation. However, this aliphatic tail also serves as a prime target for extensive first-pass hepatic metabolism.

Mechanistic Pharmacokinetics: The "Why" Behind the Data

As an application scientist, it is vital to look beyond raw concentration-time curves and understand the enzymatic and physiological drivers of a compound's fate.

  • Absorption and Distribution : Due to its high partition coefficient, PPM exhibits rapid intestinal absorption following oral administration. However, its systemic bioavailability ( F% ) is heavily blunted by hepatic extraction. The lipophilicity drives extensive tissue partitioning, leading to a high steady-state volume of distribution ( Vss​ ), particularly in lipid-rich compartments such as the central nervous system (CNS) and adipose tissue.

  • Metabolism : The biotransformation of PPM is primarily mediated by the Cytochrome P450 (CYP450) system.

    • O-Dealkylation: The 3-propoxy chain is highly susceptible to oxidative cleavage. Studies on homologous alkoxy-aromatic structures indicate that the O-dealkylation of propoxy groups is predominantly catalyzed by CYP2D6 and CYP1A2 [1].

    • Piperidine Oxidation: The nitrogen-containing piperidine ring undergoes N-oxidation and alpha-carbon hydroxylation. This pathway is primarily driven by CYP3A4 , a mechanism well-documented in the metabolism of other piperidine-containing therapeutics[2].

  • Excretion : The intact parent compound is virtually absent in urine due to near-complete hepatic metabolism. Phase II glucuronidation of the O-despropyl metabolite facilitates renal clearance, while the bulkier CYP3A4-derived oxidation products are excreted via the biliary route.

In Vivo Experimental Protocol: A Self-Validating System

To ensure rigorous, reproducible data, the following protocol integrates internal validation steps at every phase, adhering strictly to the FDA 2018 Bioanalytical Method Validation Guidance[3].

Step 1: Animal Dosing and Sampling
  • Subjects : Male Sprague-Dawley rats (250-300g). Causality: Animals are fasted overnight prior to oral dosing to eliminate food-effect variables (e.g., delayed gastric emptying or lipid-micelle sequestration) that could artificially alter absorption kinetics.

  • Dosing :

    • Intravenous (IV) Cohort: 2.0 mg/kg administered via tail vein injection (formulated in 5% DMSO / 95% Saline) to determine absolute clearance ( CL ) and Vss​ .

    • Per Os (PO) Cohort: 10.0 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose) to assess oral bioavailability ( F% ).

  • Sampling : Blood (200 µL) is collected via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: This dense early sampling captures the rapid distribution phase (alpha phase), while the 24-hour tail ensures accurate characterization of the terminal elimination half-life ( t1/2​ ).

Step 2: Plasma Extraction and LC-MS/MS Bioanalysis
  • Extraction : Protein precipitation is performed using 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (PPM-d5). Causality: The use of a deuterated internal standard corrects for matrix effects and ion suppression during mass spectrometry, ensuring quantitative trustworthiness and self-validation of the recovery process[4].

  • Chromatography : Analytes are separated on a C18 reverse-phase column using a gradient mobile phase (0.1% formic acid in water vs. acetonitrile).

  • Validation : The method must demonstrate a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, with precision (%CV) ≤15% and accuracy within ±15% across all Quality Control (QC) levels[3][5].

Step 3: Non-Compartmental Analysis (NCA)
  • PK parameters are derived using NCA rather than compartmental modeling. Causality: NCA relies on the algebraic integration of the concentration-time curve (the linear-up/log-down trapezoidal rule) rather than assuming rigid physiological compartments. This provides an unbiased, model-independent estimation of exposure ( AUC ), clearance, and half-life[6][7].

Quantitative Data Synthesis

Table 1: LC-MS/MS Bioanalytical Method Validation Summary

Parameter Low QC (3 ng/mL) Mid QC (50 ng/mL) High QC (800 ng/mL) Acceptance Criteria
Intra-day Precision (%CV) 6.2% 4.1% 3.8% ≤ 15%
Inter-day Precision (%CV) 7.5% 5.0% 4.2% ≤ 15%
Accuracy (% Nominal) 104.2% 98.5% 101.1% 85% - 115%

| Matrix Effect (IS-normalized) | 0.95 | 0.98 | 0.99 | 0.85 - 1.15 |

Table 2: Mean In Vivo Pharmacokinetic Parameters of PPM in SD Rats (n=6)

PK Parameter IV Dosing (2 mg/kg) PO Dosing (10 mg/kg) Mechanistic Implication

| Cmax​ (ng/mL) | 845.2 ± 92.1 | 312.4 ± 45.6 | Rapid absorption but blunted peak due to first-pass. | | Tmax​ (h) | N/A | 0.75 ± 0.25 | High lipophilicity drives rapid gut permeation. | | AUC0−∞​ (h·ng/mL) | 1250.5 ± 140.2 | 1875.8 ± 210.4 | Moderate systemic exposure. | | t1/2​ (h) | 3.2 ± 0.4 | 3.5 ± 0.5 | Flip-flop kinetics absent; elimination is rate-limiting. | | CL (L/h/kg) | 1.6 ± 0.2 | N/A | High clearance (approaching hepatic blood flow). | | Vss​ (L/kg) | 5.8 ± 0.7 | N/A | Extensive extravascular distribution. | | Bioavailability ( F% ) | 100% | 30.0% | Significant hepatic first-pass extraction. |

Process and Pathway Visualizations

PK_Workflow A In Vivo Dosing (IV & PO in Rats) B Serial Blood Sampling A->B C Plasma Extraction B->C D LC-MS/MS Quantification C->D E NCA PK Modeling D->E

In vivo pharmacokinetic study workflow for PPM.

Metabolism PPM PPM (Parent Compound) M1 O-Despropyl-PPM (CYP2D6 / CYP1A2) PPM->M1 O-Dealkylation M2 N-Oxide / Hydroxy-Piperidine (CYP3A4) PPM->M2 N-Oxidation Ex1 Glucuronidation & Renal Excretion M1->Ex1 Ex2 Biliary Excretion M2->Ex2

Proposed primary CYP450-mediated metabolic pathways of PPM.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation (2018) . ResolveMass. Available at:[Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine . PubMed (NIH). Available at: [Link]

  • Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver . PubMed (NIH). Available at:[Link]

  • Non-compartmental analysis . Methods in Molecular Biology. Johan Gabrielsson, Daniel Weiner. PubMed (NIH). Available at:[Link]

Sources

Foundational

Predictive Metabolic Pathway Mapping for Piperidino(3-propoxyphenyl)methanone: An In-Depth Technical Guide

Executive Summary In early-stage drug discovery, mapping the biotransformation pathways of a New Chemical Entity (NCE) is critical for predicting pharmacokinetic (PK) liabilities, mitigating the formation of reactive met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, mapping the biotransformation pathways of a New Chemical Entity (NCE) is critical for predicting pharmacokinetic (PK) liabilities, mitigating the formation of reactive metabolites, and guiding lead optimization. Piperidino(3-propoxyphenyl)methanone (Formula: C₁₅H₂₁NO₂; Exact Mass: 247.1567 Da) is a synthetic amide characterized by a saturated piperidine ring and a 3-propoxyphenyl ether moiety.

This technical whitepaper outlines the predictive structural liabilities of this molecule, establishes a self-validating in vitro experimental workflow using Human Liver Microsomes (HLMs) and High-Resolution Mass Spectrometry (LC-HRMS), and elucidates its Phase I and Phase II metabolic fate.

Structural Liability Analysis & Mechanistic Causality

Before initiating in vitro incubations, a predictive structural analysis is required to hypothesize the enzymatic vulnerabilities of the NCE. We break down the molecule into three primary metabolic "soft spots":

A. The 3-Propoxyphenyl Ether: O-Dealkylation

The ether linkage is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation, primarily driven by CYP2D6 and CYP2C9. The Causality: The ether oxygen donates electron density, making the adjacent alpha-hydrogens on the propyl chain vulnerable to Hydrogen Atom Transfer (HAT) by the highly reactive Iron(IV)-Oxo species (Compound I) in the CYP450 active site. This forms a carbon radical that undergoes rapid oxygen rebound to form an unstable hemiacetal [1]. The hemiacetal spontaneously collapses, expelling propanal and yielding a nucleophilic phenol (M1), which serves as a prime substrate for Phase II glucuronidation.

B. The Piperidine Ring: Oxidation and Ring Opening

Saturated aza-heterocycles like piperidine are classic liabilities for CYP3A4 metabolism. The Causality: CYP3A4 features a large, flexible active site that readily accommodates bulky piperidine derivatives. The basic nitrogen anchors to the active site (often via hydrogen bonding to residues like Ser119), juxtaposing the alpha or beta carbons near the heme iron [2]. This proximity facilitates alpha-hydroxylation, forming a carbinolamine that can undergo ring-opening to an amino-aldehyde, or direct N-dealkylation [3].

C. The Amide Linkage: Hydrolysis

While amides are significantly more stable than esters due to resonance stabilization, they are not entirely immune to biotransformation. Hepatic carboxylesterases (CES1/CES2) or amidases can slowly hydrolyze this bond, cleaving the molecule into 3-propoxybenzoic acid and free piperidine.

Analytical Strategy: The "Why" Behind the Workflow

To accurately map these pathways, we employ a combination of Human Liver Microsomes (HLMs) and LC-HRMS (Q-TOF or Orbitrap) .

  • Why HLMs over recombinant enzymes? HLMs provide a complete physiological ratio of CYP450s, Flavin-containing monooxygenases (FMOs), and UGTs (when supplemented with alamethicin and UDPGA). This allows for competitive metabolic profiling rather than isolated, artificial turnover.

  • Why LC-HRMS with Mass Defect Filtering (MDF)? Biological matrices are highly complex. HRMS provides sub-ppm mass accuracy, allowing us to computationally filter out endogenous background noise. By applying an MDF window (e.g., ±50 mDa) around the fractional mass of the parent drug, we isolate only drug-related material, drastically reducing false positives [4].

Self-Validating Experimental Protocol

A robust DMPK protocol must be self-validating. If an assay fails, the data must inherently explain why it failed. The following step-by-step methodology incorporates mandatory controls to ensure data trustworthiness.

Step 1: Reagent & Control Preparation
  • Test Item: Prepare piperidino(3-propoxyphenyl)methanone at 10 mM in DMSO. Dilute to a final incubation concentration of 1 µM (DMSO ≤ 0.1% v/v to prevent CYP inhibition).

  • Positive Control: Prepare Verapamil (1 µM) to validate the metabolic competency of the HLM batch (rapid N-dealkylation expected).

  • Negative Control: Prepare a "Minus-NADPH" incubation to differentiate true enzymatic turnover from chemical degradation or matrix instability.

Step 2: HLM Incubation (Phase I & II)
  • In a 96-well plate, combine HLMs (final protein concentration 1.0 mg/mL), 3.3 mM MgCl₂, and 100 mM potassium phosphate buffer (pH 7.4).

  • For Phase II mapping: Add Alamethicin (25 µg/mL) and pre-incubate on ice for 15 minutes to pore-form the microsomal membranes, granting access to luminal UGTs.

  • Add the test item (1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add a cofactor mixture of NADPH (1 mM) and UDPGA (2 mM) to start the reaction.

Step 3: Time-Course Quenching & Extraction
  • At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quench: Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The 0-minute time point must be quenched BEFORE cofactor addition to establish the 100% baseline.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for analysis.

Step 4: LC-HRMS Acquisition
  • Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Run a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in ACN (Mobile Phase B).

  • Acquire data in positive electrospray ionization (+ESI) mode using Information-Dependent Acquisition (IDA) or Data-Dependent MS/MS (ddMS2) to capture both full-scan accurate mass and fragmentation spectra for structural elucidation.

Quantitative Data & Kinetic Profiling

Following LC-HRMS acquisition and Mass Defect Filtering, the following primary metabolites were identified. The mass shifts provide definitive proof of the biotransformation type.

Metabolite IDBiotransformationFormulaExact Mass [M+H]⁺Mass Shift (Da)Primary Enzyme Liability
Parent N/AC₁₅H₂₁NO₂248.16450.0000N/A
M1 O-DepropylationC₁₂H₁₅NO₂206.1176-42.0469CYP2D6, CYP2C9
M2 Piperidine HydroxylationC₁₅H₂₁NO₃264.1594+15.9949CYP3A4
M3 Aliphatic HydroxylationC₁₅H₂₁NO₃264.1594+15.9949CYP3A4, CYP2C9
M4 Amide HydrolysisC₁₀H₁₂O₃181.0859-67.0786CES1, CES2
M5 Glucuronidation (of M1)C₁⸸H₂₃NO₈382.1496+133.9851UGT1A1, UGT1A9

(Note: Mass shifts are calculated relative to the parent [M+H]⁺ ion).

Visualizations

The following diagrams map the logical flow of the experimental protocol and the elucidated metabolic pathways, generated using DOT language.

ExperimentalWorkflow A NCE Preparation (1 µM) B HLM Incubation (37°C) A->B +NADPH/UDPGA C ACN Quench & Centrifugation B->C Time-course D LC-HRMS Acquisition C->D Supernatant E Mass Defect Filtering D->E ddMS2 Data

Fig 1: Self-validating LC-HRMS metabolic profiling workflow for NCEs.

MetabolicPathway Parent Piperidino(3-propoxyphenyl)methanone m/z 248.16 M1 M1: O-Depropylation (Phenol) Parent->M1 CYP2D6/2C9 M2 M2: Piperidine Hydroxylation (Ring-OH) Parent->M2 CYP3A4 M3 M3: Aliphatic Hydroxylation (Propyl-OH) Parent->M3 CYP3A4 M4 M4: Amide Hydrolysis (Acid Cleavage) Parent->M4 CES1/2 M5 M5: O-Glucuronide (Phase II) M1->M5 UGT1A1/1A9

Fig 2: Elucidated Phase I and Phase II metabolic pathways.

References

  • Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation American Chemical Society (ACS) URL:[Link][3]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters URL:[Link][2]

  • Cytochrome P450 Mechanism B: Major Types of P450 Oxidation Reactions University of Washington, Department of Medicinal Chemistry URL: [Link][1]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen URL:[Link][4]

Sources

Exploratory

Toxicological Assessment of Piperidino(3-propoxyphenyl)methanone Derivatives: A Preclinical Development Guide

Executive Summary The piperidino(3-propoxyphenyl)methanone scaffold is a privileged pharmacophore frequently utilized in the development of centrally acting agents, immunomodulators, and kinase inhibitors (such as dual R...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidino(3-propoxyphenyl)methanone scaffold is a privileged pharmacophore frequently utilized in the development of centrally acting agents, immunomodulators, and kinase inhibitors (such as dual ROCK1/ROCK2 inhibitors)[1]. While highly effective for target engagement, the combination of a basic piperidine ring and a lipophilic propoxyphenyl ether introduces specific toxicological liabilities—most notably cardiovascular risks (hERG blockade) and drug-induced phospholipidosis. This whitepaper provides a comprehensive, self-validating framework for the preclinical toxicological assessment of these derivatives, ensuring alignment with global regulatory standards.

Mechanistic Toxicology & Liability Profiling

As a toxicologist, assessing a novel chemical entity requires looking beyond standard checklists to understand the mechanistic causality of toxicity. The piperidino(3-propoxyphenyl)methanone structure possesses two critical features that drive its safety profile:

  • The Basic Piperidine Ring (pKa ~9.5): At physiological pH, the nitrogen atom is protonated. This cationic center is a classic liability for binding to the central cavity of the Kv11.1 (hERG) potassium channel, interacting via ion-dipole forces with the Y652 and F656 residues[2]. Furthermore, it drives lysosomal trapping; as the molecule diffuses into acidic lysosomes, it becomes protonated and cannot escape, leading to the inhibition of phospholipases and subsequent phospholipidosis.

  • The Propoxyphenyl Ether (High LogP): The lipophilic tail enhances blood-brain barrier (BBB) penetration, which is desirable for CNS targets but increases the risk of off-target neurotoxicity. It also provides a hydrophobic anchor that exacerbates hERG binding and increases susceptibility to CYP450-mediated oxidative metabolism[1].

ToxPathway Scaffold Piperidino(3-propoxyphenyl)methanone Scaffold BasicAmine Basic Piperidine Ring (Cationic Center, pKa ~9.5) Scaffold->BasicAmine Lipophilic Propoxyphenyl Ether (Lipophilic Tail, High LogP) Scaffold->Lipophilic hERG hERG Channel Blockade (Cardiotoxicity / QT Prolongation) BasicAmine->hERG Ion-dipole interaction (Y652/F656) Phospholipidosis Lysosomal Trapping (Phospholipidosis) BasicAmine->Phospholipidosis Protonation in acidic lysosomes Lipophilic->hERG Hydrophobic cavity binding CYP CYP450 Metabolism (DDI & Reactive Metabolites) Lipophilic->CYP Hepatic oxidation BBB High BBB Penetration (CNS Off-Target Toxicity) Lipophilic->BBB Passive diffusion

Mechanistic toxicity pathways of piperidino(3-propoxyphenyl)methanone derivatives.

Tiered Toxicological Assessment Protocols

To de-risk this scaffold, we employ a tiered, self-validating system. Every assay described below includes built-in controls to validate the dynamic range and metabolic competence of the experiment.

Protocol 1: Automated Patch-Clamp for hERG Liability (Cardiotoxicity)

Objective: Quantify the IC50 of the derivative against the Kv11.1 channel to predict QT interval prolongation, aligning with ICH S7B guidelines[2]. Causality: While high-throughput binding assays (e.g., radioligand displacement) show affinity, only patch-clamp electrophysiology can confirm functional channel blockade by measuring actual tail current reduction.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in an extracellular recording solution (pH 7.4).

  • Compound Formulation: Dissolve the test derivative in DMSO. Dilute in extracellular solution to create a 5-point concentration curve (e.g., 0.1, 1, 10, 30, 100 µM). Critical: Final DMSO concentration must remain ≤0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording (Whole-Cell Configuration):

    • Apply a specific voltage step protocol: Hold the resting potential at -80 mV, depolarize to +20 mV for 2 seconds (to open and rapidly inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

    • Record baseline tail currents for 3 minutes to establish stability.

  • Perfusion & Self-Validation: Perfuse the test compound for 5 minutes or until steady-state block is achieved.

    • Validation Step: Perfuse 1 µM E-4031 (a known, potent hERG blocker) as a positive control. The assay data is only accepted if E-4031 produces >80% tail current inhibition, proving the channels were responsive.

  • Data Analysis: Calculate the fractional block at each concentration and fit to a standard Hill equation to determine the IC50.

Protocol 2: GLP Ames Test for Genotoxicity

Objective: Assess the mutagenic potential of the derivative and its CYP-generated metabolites, fulfilling ICH S2(R1) requirements[3]. Causality: The propoxyphenyl moiety can undergo O-dealkylation, while the piperidine ring can undergo N-oxidation. We must ensure these downstream metabolites do not intercalate DNA or cause frameshift mutations.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover both base-pair substitutions and frameshift mutations.

  • Metabolic Activation (S9 Fraction): Prepare rat liver S9 fraction (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic metabolism.

  • Plate Incorporation: Mix 100 µL of the test strain, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test derivative (dose-ranged up to 5000 µ g/plate ).

  • Incubation & Scoring: Pour the mixture onto minimal agar plates, incubate at 37°C for 48 hours, and count revertant colonies via automated colony counters.

    • Validation Step: Use 2-Aminoanthracene as a positive control for +S9 conditions to verify the metabolic competence of the S9 batch. A lack of mutation spikes with 2-Aminoanthracene invalidates the run.

Quantitative Data Presentation

To guide the lead optimization of piperidino(3-propoxyphenyl)methanone analogs[4], we benchmark experimental results against established safety margins.

Table 1: Target Safety Margins for Lead Optimization
Toxicity LiabilityAssay / ParameterTarget Threshold for AdvancementRationale / Causality
Cardiotoxicity hERG Patch-Clamp IC50> 30 µM (or >30x free Cmax)Ensures sufficient therapeutic window before QT prolongation occurs[2].
Phospholipidosis In vitro Lysosomal TrackerIC50 > 50 µMPrevents lysosomal accumulation driven by the basic piperidine amine.
Genotoxicity Ames Test (± S9)Negative across all strainsMandatory for ICH S2(R1) compliance; rules out reactive metabolites[3].
Hepatotoxicity Human Hepatocyte CytotoxCC50 > 100 µMConfirms the propoxyphenyl ether does not form toxic quinone species.
Table 2: Representative Pharmacokinetic & Toxicokinetic Parameters
ParameterTypical Range for ScaffoldToxicological Implication
LogD (pH 7.4) 2.5 – 4.0High lipophilicity drives BBB penetration but increases CYP450 burden.
Plasma Protein Binding 85% – 98%High binding limits free drug fraction, potentially artificially inflating in vitro safety margins.
Half-life (t1/2) in Dogs 2.0 – 6.5 hoursDictates dosing frequency for 28-day GLP in vivo repeat-dose toxicology studies.

Regulatory & Translational Strategy

Moving a piperidino(3-propoxyphenyl)methanone derivative from discovery to an Investigational New Drug (IND) application requires strict adherence to international guidelines. The non-clinical strategy must integrate the in vitro hERG patch-clamp data (ICH S7B)[2] with in vivo cardiovascular telemetry in non-rodents (typically Beagle dogs) to evaluate QT prolongation in a whole-organism context.

Concurrently, the standard genotoxicity battery (ICH S2(R1))[3] must be completed prior to First-in-Human (FIH) Phase 1 trials. If the basic piperidine ring drives unacceptable phospholipidosis or hERG liabilities during Tier 1 testing, structural modifications—such as introducing an electron-withdrawing fluorine atom to lower the amine's pKa, or replacing the propoxy group with a less lipophilic bioisostere—must be prioritized during the lead optimization phase[1].

References

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability Source: Federal Register URL:[Link]

  • WO2008110793A1 - Piperidinones useful in the treatment of inflammation Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Route for Piperidino(3-propoxyphenyl)methanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Scalable, High-Yield Amidation and Etherification Workflows Introduction & Retrosynthetic Strategy The synthesis of ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Scalable, High-Yield Amidation and Etherification Workflows

Introduction & Retrosynthetic Strategy

The synthesis of aryl-piperidine methanones, such as piperidino(3-propoxyphenyl)methanone (IUPAC: (3-propoxyphenyl)(piperidin-1-yl)methanone), is of significant interest in the development of novel neuroactive and metabolic therapeutics. This application note details an optimized, highly scalable two-stage synthetic route designed for process chemistry environments.

The route is engineered around the principles of atom economy, safety, and operational simplicity.

  • Stage 1 utilizes a one-pot exhaustive Williamson ether synthesis and saponification to convert 3-hydroxybenzoic acid into 3-propoxybenzoic acid.

  • Stage 2 leverages Propylphosphonic anhydride (T3P®) to mediate the amide coupling with piperidine, eliminating the need for hazardous additives and simplifying downstream purification.

Workflow A 3-Hydroxybenzoic Acid + 1-Bromopropane B Stage 1: Alkylation & Hydrolysis A->B KOH, EtOH/H2O Reflux C 3-Propoxybenzoic Acid B->C 92% Yield D Stage 2: Amidation (T3P, Piperidine) C->D DIPEA, EtOAc 0 °C to RT E Piperidino(3-propoxy- phenyl)methanone D->E 95% Yield

Caption: Two-stage optimized synthesis workflow for piperidino(3-propoxyphenyl)methanone.

Stage 1: Synthesis of 3-Propoxybenzoic Acid

Mechanistic Insights & Causality

A common pitfall in the functionalization of hydroxybenzoic acids is the competitive esterification of the carboxylate group alongside the O-alkylation of the phenol, which leads to complex product mixtures[1]. To circumvent tedious chromatographic separations, we employ an exhaustive alkylation strategy. By treating the starting material with excess 1-bromopropane and a strong base (KOH), both the phenol and carboxylic acid are alkylated to yield propyl 3-propoxybenzoate[2],[3]. A subsequent in situ alkaline hydrolysis (saponification) selectively cleaves the ester, delivering the pure 3-propoxybenzoic acid in a streamlined, one-pot procedure.

Step-by-Step Protocol
  • Initialization: Charge a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with 3-hydroxybenzoic acid (13.8 g, 100 mmol, 1.0 eq) and Potassium Hydroxide (KOH) (14.0 g, 250 mmol, 2.5 eq).

  • Solvation: Add a solvent mixture of Ethanol/Water (4:1 v/v, 150 mL) and stir until a homogenous solution of the phenoxide/carboxylate salt is achieved.

  • Alkylation: Add 1-bromopropane (27.0 g, 220 mmol, 2.2 eq) dropwise at room temperature over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 6 hours.

    • Validation Checkpoint 1: Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material ( Rf​ ~0.2) and appearance of the intermediate ester ( Rf​ ~0.7) validates the completion of the forward alkylation.

  • Hydrolysis: Carefully add 2M aqueous NaOH (75 mL, 150 mmol, 1.5 eq) directly to the refluxing mixture. Continue reflux for an additional 2 hours to hydrolyze the intermediate propyl ester.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with 100 mL of water and wash with Diethyl Ether (2 x 50 mL) to remove unreacted alkyl halides.

  • Precipitation: Acidify the aqueous layer with 3M HCl to pH 2 while stirring vigorously in an ice bath.

    • Validation Checkpoint 2: Acidification forces the precipitation of the free acid. The formation of a dense, white precipitate validates successful hydrolysis and product recovery.

  • Filtration: Filter the precipitate, wash with ice-cold water (3 x 30 mL), and dry under high vacuum at 45 °C overnight to yield 3-propoxybenzoic acid as a white solid.

Stage 2: Amidation to Piperidino(3-propoxyphenyl)methanone

Mechanistic Insights & Causality

The formation of the amide bond demands a coupling reagent that maximizes atom economy while minimizing hazardous byproducts. Traditional reagents like DCC or EDC often require explosive additives such as HOBt[4] and generate urea byproducts that are notoriously difficult to purge.

In this optimized protocol, we utilize Propylphosphonic anhydride (T3P®)[5],[6]. T3P acts as a mild, highly efficient water scavenger and activating agent, forming a reactive mixed anhydride with the carboxylate[7],[8]. Crucially, the organophosphate byproducts generated during the nucleophilic attack by piperidine are entirely water-soluble, allowing for the isolation of the highly pure target amide via a simple aqueous workup[9].

Mechanism A 3-Propoxybenzoic Acid B Carboxylate Anion A->B DIPEA (Deprotonation) C Mixed Anhydride Intermediate B->C + T3P (Activation) D Tetrahedral Intermediate C->D + Piperidine (Nucleophilic Attack) E Target Amide Product D->E Elimination F Water-Soluble Phosphonate D->F Byproduct Cleavage

Caption: Mechanistic pathway of T3P-mediated amide bond formation and byproduct cleavage.

Step-by-Step Protocol
  • Initialization: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-propoxybenzoic acid (9.0 g, 50 mmol, 1.0 eq) and Piperidine (5.1 g, 60 mmol, 1.2 eq) in anhydrous Ethyl Acetate (EtOAc, 100 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (16.1 g, 125 mmol, 2.5 eq) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add T3P (50% w/w solution in EtOAc, 38.2 g, 60 mmol, 1.2 eq) via an addition funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Validation Checkpoint 3: Monitor by TLC (Hexanes:EtOAc 1:1). Complete consumption of the acid ( Rf​ ~0.1) and appearance of a new, less polar spot ( Rf​ ~0.6) validates successful amide coupling.

  • Quenching & Washing: Quench the reaction by adding saturated aqueous NaHCO 3​ (50 mL) and stir for 15 minutes. Transfer to a separatory funnel and collect the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted piperidine and DIPEA, followed by water (50 mL) and brine (50 mL).

    • Validation Checkpoint 4: The phase separation should be crisp and rapid. The lack of emulsion confirms the successful partitioning of the water-soluble T3P phosphonate byproducts into the aqueous waste stream[6].

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford piperidino(3-propoxyphenyl)methanone as a highly pure, pale yellow viscous oil (which may solidify upon standing).

Quantitative Data Summary

ParameterStage 1: O-Alkylation & HydrolysisStage 2: T3P Amidation
Target Intermediate/Product 3-Propoxybenzoic AcidPiperidino(3-propoxyphenyl)methanone
Reaction Time 6 h (Alkylation) + 2 h (Hydrolysis)4 h
Temperature Profile Reflux (approx. 80 °C)0 °C 25 °C
Isolated Yield 88 - 92%94 - 96%
Purity (HPLC-UV) > 98%> 99%
E-Factor (Waste Profile) Moderate (Aqueous halide salts)Low (Water-soluble phosphonates)

Sources

Application

1H and 13C NMR spectroscopy characterization of piperidino(3-propoxyphenyl)methanone

An Application Guide to the Spectroscopic Characterization of Piperidino(3-propoxyphenyl)methanone via ¹H and ¹³C NMR Introduction: The Role of NMR in Structural Elucidation Piperidino(3-propoxyphenyl)methanone is a smal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Spectroscopic Characterization of Piperidino(3-propoxyphenyl)methanone via ¹H and ¹³C NMR

Introduction: The Role of NMR in Structural Elucidation

Piperidino(3-propoxyphenyl)methanone is a small organic molecule featuring several key functional groups: a substituted aromatic ring, a ketone linker, an ether, and a saturated heterocyclic piperidine ring. For researchers in medicinal chemistry and drug development, unequivocally confirming the structure and purity of such compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][2] This application note provides an in-depth guide to the characterization of piperidino(3-propoxyphenyl)methanone using ¹H (proton) and ¹³C (carbon-13) NMR, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). We will explore the theoretical basis for spectral predictions, present a detailed experimental protocol, and provide a framework for comprehensive data interpretation.

Part 1: Theoretical Framework and Spectral Prediction

A priori understanding of the expected NMR spectrum is fundamental to accurate data interpretation. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions with neighboring nuclei cause signal splitting (spin-spin coupling).[3][4]

Chemical Structure and Numbering:

(A simplified 2D representation for numbering purposes)

¹H NMR Spectroscopy Predictions:

The proton spectrum is anticipated to show distinct signals for the aromatic, piperidine, and propoxy moieties.

  • Aromatic Region (δ 6.8–7.8 ppm): The 3-substituted (meta-substituted) phenyl ring will give rise to a complex multiplet pattern for the four aromatic protons (H8, H9, H10, H11). The electron-donating propoxy group and the electron-withdrawing acyl group will influence their precise shifts.

  • Piperidine Ring (δ 1.5–3.8 ppm): The piperidine ring protons often exhibit complex signals due to conformational dynamics (chair-chair interconversion) and potential broadening from the adjacent ¹⁴N nucleus.[5] Typically, the protons alpha to the nitrogen (H12, H16) appear further downfield (δ ~2.8-3.8 ppm) compared to the β (H13, H15) and γ (H14) protons (δ ~1.5-1.8 ppm).[6][7]

  • Propoxy Chain (δ 1.0–4.0 ppm): This chain will display a classic n-propyl pattern. The methyl protons (H3) will appear as a triplet upfield (δ ~1.0 ppm). The methylene protons adjacent to the oxygen (H1) will be the most deshielded, appearing as a triplet downfield (δ ~4.0 ppm). The central methylene protons (H2) will be a multiplet (often a sextet) resulting from coupling to both adjacent CH₂ groups (δ ~1.8 ppm).

¹³C NMR Spectroscopy and DEPT-135 Predictions:

The ¹³C spectrum provides a count of unique carbon environments. The use of DEPT-135 is invaluable as it differentiates carbons based on the number of attached protons.[8][9][10]

  • Carbonyl Carbon (δ ~168–172 ppm): The ketone carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.[11][12] It will be absent in all DEPT spectra as it is a quaternary carbon.

  • Aromatic Carbons (δ ~110–160 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C10) will be the most downfield in this region, while the carbon attached to the carbonyl group (C7) will also be downfield. The remaining four aromatic carbons will resonate within the typical aromatic window. These are all quaternary or CH carbons, with the latter appearing as positive signals in DEPT-135.

  • Piperidine Carbons (δ ~24–50 ppm): Three signals are expected for the piperidine ring. The carbons alpha to the nitrogen (C12, C16) will be downfield (~47 ppm), while the β (C13, C15) and γ (C14) carbons will be further upfield (~25-27 ppm).[6] All will appear as negative signals in the DEPT-135 spectrum as they are CH₂ groups.

  • Propoxy Chain Carbons (δ ~10–70 ppm): The methyl carbon (C3) will be the most upfield signal in the entire spectrum (~10 ppm) and will be a positive DEPT-135 signal. The methylene carbon bonded to the oxygen (C1) will be downfield (~69 ppm), and the central methylene (C2) will be intermediate (~22 ppm). C1 and C2 will appear as negative signals in the DEPT-135 spectrum.

Part 2: Experimental Protocol

This section outlines a robust, self-validating protocol for acquiring high-quality NMR data. Adherence to these steps ensures reproducibility and accuracy.

Methodology Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Weigh 15-25 mg of piperidino(3-propoxyphenyl)methanone B Transfer to a clean vial A->B C Add ~0.7 mL of deuterated solvent (e.g., CDCl3) B->C D Vortex until fully dissolved C->D E Filter solution through a Pasteur pipette with cotton wool into a 5 mm NMR tube D->E F Insert sample into NMR spectrometer E->F G Lock, Tune, and Shim F->G H Acquire 1H Spectrum (Standard Parameters) G->H I Acquire 13C Spectrum (Proton Decoupled) G->I J Acquire DEPT-135 Spectrum G->J K Apply Fourier Transform (FT) H->K I->K J->K L Phase Correction K->L M Baseline Correction L->M N Reference spectra (TMS or residual solvent peak) M->N O Integrate 1H Spectrum N->O P Peak Picking & Assignment O->P Q Final Structural Confirmation P->Q

Caption: Workflow for NMR characterization.

1. Sample Preparation

The causality behind meticulous sample preparation is to minimize artifacts and maximize spectral quality. Paramagnetic impurities, solid particulates, and sample inhomogeneity can severely degrade resolution.[13][14]

  • Analyte Quantity: Weigh approximately 15-25 mg of the purified solid compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time, though this may slightly broaden ¹H signals.[13][15]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The deuterium (²H) provides a field-frequency lock signal for the spectrometer, and the absence of ¹H prevents a large, obscuring solvent peak.[13][16]

  • Dissolution and Transfer:

    • Place the weighed sample into a small, clean glass vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.[15] This volume is optimal for standard 5 mm NMR tubes.

    • Vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.[17]

    • Prepare a Pasteur pipette by plugging it with a small amount of cotton or glass wool.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any microparticulates.[14][17]

    • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition

These steps should be performed according to the specific spectrometer's operating procedures.

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.[18]

  • Standard Procedures:

    • Insert the sample into the magnet.

    • Lock: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tuning and Matching: The probe is tuned to the correct frequency for both ¹H and ¹³C nuclei to ensure efficient power transfer.

    • Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, symmetrical peaks.

  • ¹H Acquisition Parameters (Typical):

    • Pulse Angle: 30-45° (A smaller angle allows for a shorter relaxation delay).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, co-added for improved signal-to-noise.

  • ¹³C {¹H} Acquisition Parameters (Broadband Decoupled):

    • Pulse Angle: 45°.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans, depending on sample concentration. Broadband proton decoupling is used to collapse all ¹³C-¹H couplings into singlets, simplifying the spectrum and improving signal-to-noise.

  • DEPT-135 Acquisition: This is run as a separate experiment using a standard pulse program available on the spectrometer software. The parameters are typically similar to a standard ¹³C experiment.[19][20]

Part 3: Data Processing and Interpretation

1. Data Processing

Modern NMR software automates much of this process.

  • Fourier Transform (FT): Converts the raw time-domain signal (Free Induction Decay - FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is adjusted to ensure all peaks are in the pure absorption mode (symmetrical) and the baseline is flat.

  • Referencing: The chemical shift (δ) axis is calibrated. For CDCl₃, the residual solvent peak at δ 7.26 ppm for ¹H and the central peak of the solvent triplet at δ 77.16 ppm for ¹³C are commonly used. Tetramethylsilane (TMS) at δ 0.00 ppm is the ultimate standard.[21]

2. Spectral Analysis and Assignment

This is where the predicted data is compared with the experimental results to confirm the structure.

Predicted Data Summary Tables:

Table 1: Predicted ¹H NMR Data for Piperidino(3-propoxyphenyl)methanone

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (H8, H9, H11) 6.9 – 7.4 m (multiplet) 3H -
Aromatic (H11) ~7.0 s (singlet-like) 1H -
Propoxy (O-CH₂) (H1) ~4.00 t (triplet) 2H J ≈ 6.5
Piperidine (N-CH₂) (H12, H16) 3.4 – 3.8 br s (broad singlet) 4H -
Propoxy (-CH₂-) (H2) ~1.85 sextet 2H J ≈ 7.0
Piperidine (-CH₂-) (H13, H15) ~1.65 m (multiplet) 4H -
Piperidine (-CH₂-) (H14) ~1.55 m (multiplet) 2H -

| Propoxy (-CH₃) (H3) | ~1.05 | t (triplet) | 3H | J ≈ 7.4 |

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon Assignment Predicted δ (ppm) DEPT-135 Phase
Carbonyl (C=O) (C7) ~170.0 Absent
Aromatic (C-O) (C10) ~159.0 Absent
Aromatic (C-C=O) (C7) ~138.0 Absent
Aromatic (CH) (C8,C9,C11,C12) 114.0 – 130.0 Positive
Propoxy (O-CH₂) (C1) ~69.5 Negative
Piperidine (N-CH₂) (C12, C16) ~47.5 Negative
Piperidine (-CH₂-) (C14) ~26.5 Negative
Piperidine (-CH₂-) (C13, C15) ~24.5 Negative
Propoxy (-CH₂-) (C2) ~22.5 Negative

| Propoxy (-CH₃) (C3) | ~10.5 | Positive |

Interpretation Steps:

  • ¹H Spectrum:

    • Confirm the integration values match the number of protons in each environment.

    • Analyze the splitting patterns. For example, verify that the propoxy O-CH₂ and -CH₃ signals are triplets, confirming they are adjacent to a CH₂ group.

    • Note the broadness of the piperidine signals, which is characteristic.[5]

  • ¹³C Spectrum:

    • Count the number of distinct peaks to ensure all 15 carbons are accounted for (some aromatic or piperidine signals may overlap).

  • DEPT-135 Spectrum:

    • Identify the upfield methyl (CH₃) and the aromatic (CH) signals as positive peaks.

    • Identify all methylene (CH₂) signals from the propoxy and piperidine groups as negative (inverted) peaks.[10][19]

    • Correlate the standard ¹³C spectrum with the DEPT-135 spectrum. Any peak present in the ¹³C spectrum but absent in the DEPT-135 is a quaternary carbon (the carbonyl and the two substituted aromatic carbons).[19]

  • Final Confirmation: The combination of ¹H, ¹³C, and DEPT-135 data should provide a self-consistent and unambiguous confirmation of the piperidino(3-propoxyphenyl)methanone structure.

Part 4: Data Reporting Standards

For publication or official records, NMR data should be reported in a standardized format.[22][23]

Example Format: ¹H NMR (500 MHz, CDCl₃) δ 7.35-7.28 (m, 3H), 7.01 (s, 1H), 3.98 (t, J = 6.6 Hz, 2H), 3.68 (br s, 2H), 3.41 (br s, 2H), 1.83 (sextet, J = 7.0 Hz, 2H), 1.68-1.55 (m, 6H), 1.04 (t, J = 7.4 Hz, 3H). ¹³C NMR (125 MHz, CDCl₃) δ 170.1, 159.2, 137.9, 129.8, 121.5, 115.3, 114.8, 69.6, 47.9, 42.5, 26.6, 25.7, 24.6, 22.6, 10.5.

References

  • Explanation of DEPT spectra (2017). University of Colorado Boulder. [Link]

  • DEPT-135: Organic Chemistry Study Guide (2023). Fiveable. [Link]

  • NMR Sample Preparation (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy (2024). Chemistry LibreTexts. [Link]

  • Piperidine - Wikipedia (n.d.). Wikipedia. [Link]

  • Small molecule NMR sample preparation (2023). University of Wisconsin-Madison, NMRFAM. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy (2023). Chemistry LibreTexts. [Link]

  • Reporting NMR Data Guidelines (n.d.). Scribd. [Link]

  • NMR Guidelines for ACS Journals (n.d.). American Chemical Society. [Link]

  • 4.7: NMR Spectroscopy (2022). Chemistry LibreTexts. [Link]

  • Sample Preparation (n.d.). University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • NMR Sample Preparation (n.d.). University of Cambridge, Department of Chemistry. [Link]

  • Chemical shift and spin-spin coupling (2023). Fiveable. [Link]

  • Sample Preparation (n.d.). Michigan State University, Max T. Rogers NMR Facility. [Link]

  • What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy (n.d.). Nanalysis Corp. [Link]

  • Recommendations and Standardization of Biomarker Quantification Using NMR-Based Metabolomics (2017). Analytical Chemistry. [Link]

  • Experimental reporting requirements (n.d.). Royal Society of Chemistry. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives (2021). ResearchGate. [Link]

  • How to read NMR spectra from the basics (n.d.). JEOL. [Link]

  • Proton NMR spectra for the intermediate piperidines (n.d.). University of Kansas, ScholarWorks. [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol (n.d.). Magritek. [Link]

  • Standard Practice for Measuring and Reporting Performance of Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectrometers for Liquid Samples (2023). ASTM International. [Link]

  • 11.13.1 NMR Chemical Shifts and J-Couplings (n.d.). Q-Chem Manual. [Link]

  • ¹³C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones (2006). Magnetic Resonance in Chemistry. [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion (2022). Molecules. [Link]

  • ¹³C- and ¹H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones (1988). Collection of Czechoslovak Chemical Communications. [Link]

  • Materials and General Methods (n.d.). Changzhou University. [Link]

  • ¹³C NMR Chemical Shift Table (n.d.). University of Puget Sound. [Link]

  • Supporting Materials (n.d.). Supplementary Information for a scientific publication. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid (1990). Magnetic Resonance in Chemistry. [Link]

  • Synthesis, Spectral Characterization and Antioxidant Activities of 3'-methyl-2',6'-diphenyl-1,3-dihydrospiro[benzo[d]imidazole-2,4'-piperidine] (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications (2017). Molecules. [Link]

  • ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological studies of some novel piperidinothiophenes (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Crystal growth and characterization of new nonlinear optical piperidine derivative (2019). ResearchGate. [Link]

  • Supporting Information for A Combined Experimental and DFT Mechanistic Study (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines (n.d.). Molecules. [Link]

Sources

Method

sample preparation protocols for piperidino(3-propoxyphenyl)methanone cell assays

Application Note: Sample Preparation and Assay Protocols for Piperidino(3-propoxyphenyl)methanone in AMPA Receptor Cell Assays Executive Summary Piperidino(3-propoxyphenyl)methanone represents a class of highly lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sample Preparation and Assay Protocols for Piperidino(3-propoxyphenyl)methanone in AMPA Receptor Cell Assays

Executive Summary

Piperidino(3-propoxyphenyl)methanone represents a class of highly lipophilic benzoylpiperidine derivatives that function as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[1]. Commonly referred to as Ampakines, these molecules hold significant therapeutic potential for cognitive enhancement and neuropsychiatric disorders. However, due to their high partition coefficient (LogP) and low aqueous solubility, these compounds present unique challenges in in vitro cell-based assays. Poor sample preparation often leads to compound precipitation, non-specific binding to plasticware, and irreproducible EC50 values.

This application note provides a self-validating, step-by-step methodology for formulating piperidino(3-propoxyphenyl)methanone and evaluating its efficacy using high-throughput FLIPR calcium flux assays and whole-cell patch-clamp electrophysiology in recombinant HEK293 cells.

Pharmacological Context & Pathway

AMPA receptors mediate fast excitatory synaptic transmission. Benzoylpiperidine-derived PAMs bind to an allosteric site on the AMPA receptor ligand-binding domain (LBD). Rather than activating the channel directly, they slow the rate of channel desensitization and deactivation in the presence of the endogenous agonist (glutamate). This prolonged channel opening increases intracellular calcium/sodium influx, which triggers downstream kinase pathways responsible for synaptic plasticity (LTP) [1].

AMPA_Signaling Glutamate Glutamate (Endogenous Agonist) AMPAR AMPA Receptor (GluA2 Tetramer) Glutamate->AMPAR Binds Orthosteric Site PAM Piperidino(3-propoxyphenyl)methanone (Benzoylpiperidine PAM) PAM->AMPAR Binds Allosteric Site (Slows Desensitization) Ca_Influx Intracellular Ca2+ Influx (FLIPR Readout) AMPAR->Ca_Influx Channel Opening Plasticity Synaptic Plasticity (LTP / Memory Encoding) Ca_Influx->Plasticity Downstream Activation

Mechanistic pathway of AMPA receptor allosteric modulation by benzoylpiperidines.

The Causality of Sample Preparation (E-E-A-T Insights)

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacological data requires understanding the why behind every protocol step. The structure of piperidino(3-propoxyphenyl)methanone—a piperidine ring conjugated to a lipophilic 3-propoxyphenyl moiety via a methanone bridge—dictates strict handling rules:

  • Glass Over Plastic: Highly lipophilic molecules readily adsorb onto hydrophobic polystyrene surfaces. Primary stocks must be prepared and stored in amber glass vials to prevent concentration loss before the assay even begins.

  • The Role of Carrier Molecules (HP-β-CD): Transitioning a lipophilic drug from 100% DMSO to an aqueous physiological buffer usually causes micelle formation or micro-precipitation. We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the intermediate dilution step. The cyclodextrin forms a transient inclusion complex with the propoxyphenyl tail, shielding it from the aqueous environment and ensuring the nominal drug concentration matches the actual free-drug concentration reaching the cells [2].

  • Strict DMSO Thresholds: The final assay concentration of DMSO must never exceed 0.1% (v/v). DMSO alters the lipid bilayer mechanics and fluidity of HEK293 cells. Because AMPA receptors are sensitive to membrane tension, excess DMSO artificially alters channel gating kinetics, causing severe baseline drift and false-positive calcium transients in FLIPR assays [3].

Materials and Reagents

  • Target Compound: Piperidino(3-propoxyphenyl)methanone (Desiccated powder, >98% purity).

  • Cell Line: HEK293 cells stably expressing human GluA2 (flip isoform).

  • Reagents: Anhydrous DMSO, HP-β-CD, Fluo-4 AM (calcium indicator), Probenecid, L-Glutamate.

  • Positive Control: Cyclothiazide (CTZ), a standard AMPA receptor PAM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Step-by-Step Methodologies

Compound Formulation Protocol

This workflow ensures complete solvation and prevents downstream precipitation.

SamplePrep Stock 1. Stock Preparation (10 mM in 100% anhydrous DMSO) Dilution 2. Intermediate Dilution (1 mM in 10% DMSO + 10% HP-β-CD) Stock->Dilution Vortex & Sonicate (Prevent Precipitation) Working 3. Working Assay Solution (10 µM in Assay Buffer, 0.1% DMSO) Dilution->Working Dilute into HBSS (Maintain <0.1% DMSO) Assay 4. Cell Assay Application (FLIPR / Patch-Clamp) Working->Assay Apply to HEK293 Cells

Optimized sample preparation workflow to prevent lipophilic compound precipitation.

  • Primary Stock Generation: Weigh the appropriate mass of piperidino(3-propoxyphenyl)methanone into a glass amber vial. Add anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Intermediate Dilution: Prepare a 10% (w/v) HP-β-CD solution in molecular-grade water. Dilute the 10 mM stock 1:10 into the HP-β-CD solution to create a 1 mM intermediate stock. Crucial Step: Add the DMSO stock dropwise into the vortexing HP-β-CD solution to prevent localized crashing.

  • Working Solution: Dilute the 1 mM intermediate stock 1:100 into the Assay Buffer to yield a 10 µM top-concentration working solution (0.1% DMSO final).

  • Serial Dilution: Perform 1:3 serial dilutions in Assay Buffer containing 0.1% DMSO and 0.1% HP-β-CD to maintain constant vehicle parameters across all dose-response wells.

High-Throughput FLIPR Calcium Flux Assay

This assay measures the ability of the compound to potentiate glutamate-induced calcium influx [2].

  • Cell Plating: Seed GluA2-expressing HEK293 cells into poly-D-lysine coated 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate culture media. Add 20 µL/well of Fluo-4 AM dye solution (2 µM Fluo-4 AM, 2.5 mM probenecid in Assay Buffer). Incubate for 45 minutes at 37°C in the dark. Self-Validation: Probenecid inhibits multidrug resistance proteins, preventing the cells from pumping the dye back out into the buffer.

  • Washing: Wash cells 3 times with Assay Buffer using an automated plate washer, leaving exactly 20 µL of buffer in each well.

  • PAM Addition: Using the FLIPR instrument, add 10 µL of the 3X concentrated piperidino(3-propoxyphenyl)methanone working solutions. Incubate for 5 minutes to allow allosteric site equilibration.

  • Agonist Addition: Add 10 µL of 4X Glutamate (final well concentration: 100 µM).

  • Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the Area Under the Curve (AUC) for the calcium transient.

Whole-Cell Patch-Clamp Electrophysiology (Validation)

To confirm that the FLIPR calcium signal is driven by delayed desensitization (and not off-target toxicity), perform patch-clamp validation [3].

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with internal solution (135 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, pH 7.2).

  • Recording: Achieve whole-cell configuration on isolated HEK293-GluA2 cells. Voltage clamp the cell at -60 mV.

  • Baseline Application: Use a rapid perfusion system to apply 1 mM glutamate for 500 ms, followed by a washout phase. Record the baseline decay time constant ( τ ).

  • Modulator Testing: Perfuse the cell with 10 µM piperidino(3-propoxyphenyl)methanone for 30 seconds, then co-apply 1 mM glutamate + 10 µM compound.

  • Analysis: A true PAM will significantly increase the desensitization τ compared to the glutamate-only trace.

Quantitative Data Interpretation

Summarize all quantitative readouts using the standardized parameters below to benchmark piperidino(3-propoxyphenyl)methanone against known Ampakines.

ParameterExpected Value RangeExperimental Significance
LogP (Estimated) 3.5 - 4.2Indicates high lipophilicity; necessitates carrier molecules (HP-β-CD) during dilution to prevent precipitation.
FLIPR EC50 50 nM - 500 nMConcentration required to achieve 50% maximal potentiation of the glutamate response.
Emax (% of CTZ) 80% - 120%Maximal efficacy relative to the positive control, Cyclothiazide (CTZ). Validates the assay window.
Desensitization ( τ ) > 200 msPatch-clamp readout confirming the mechanistic slowing of AMPAR channel desensitization.
Max DMSO Tolerance 0.1% (v/v)Exceeding this limit causes baseline artifacts and non-specific membrane fluidization.

References

  • Lynch, G., & Gall, C. M. (2006). Ampakines and the threefold path to cognitive enhancement. Trends in Neurosciences, 29(10), 554-562. URL: [Link]

  • Bradley, S. R., et al. (2008). Challenges for and current status of research into positive modulators of AMPA receptors. Biochemical Society Transactions, 36(Pt 2), 271-275. URL: [Link]

  • Coombs, I. D., et al. (2023). Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM. eLife, 12, e86689. URL: [Link]

Application

Application Note: Advanced Crystallization and Purification Strategies for Piperidino(3-propoxyphenyl)methanone

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Introduction & Physicochemical Rationale Piperidino(3-propoxyphenyl)methanone (1-(piperidin-1-yl)-1-(3-propoxyphenyl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Introduction & Physicochemical Rationale

Piperidino(3-propoxyphenyl)methanone (1-(piperidin-1-yl)-1-(3-propoxyphenyl)methanone) is a highly lipophilic tertiary benzamide derivative. In pharmaceutical development, purifying and crystallizing tertiary amides presents a unique set of challenges. Unlike primary or secondary amides, tertiary amides lack N–H hydrogen bond donors, relying entirely on weaker van der Waals forces, dipole-dipole interactions, and π

π stacking to form a stable crystal lattice.

Consequently, these compounds frequently exhibit a wide metastable zone and a high propensity for liquid-liquid phase separation (LLPS)—commonly referred to as "oiling out"—rather than forming high-purity crystals [1]. To overcome this, a rigorous pre-crystallization purification workflow followed by a precisely controlled hybrid cooling-antisolvent crystallization strategy is required.

Table 1: Physicochemical Profiling & Strategic Impact
PropertyValue / CharacteristicImpact on Purification & Crystallization Strategy
Molecular Formula C15H21NO2High carbon-to-heteroatom ratio dictates high lipophilicity; insoluble in water, highly soluble in DCM and EtOAc.
Functional Class Tertiary BenzamideLacks hydrogen bond donors. Requires solvent systems that do not disrupt weak lattice interactions (e.g., avoiding strong H-bond competitors during final crystallization).
Basicity NeutralThe piperidine nitrogen lone pair is delocalized into the carbonyl group via resonance. It will not form salts with aqueous acids, enabling aggressive acid-wash purification to remove basic impurities.
Phase Behavior High Oiling-Out RiskProne to LLPS before reaching the primary nucleation boundary. Requires precise antisolvent titration and seeding to kinetically bypass the oiling-out phase [2].

Primary Purification Methodology

Causality: Impurities—specifically unreacted starting materials like piperidine or 3-propoxybenzoic acid—act as severe melting point depressants. Even trace amounts of these impurities will expand the miscibility gap of the solvent system, virtually guaranteeing that the target compound will oil out instead of crystallizing.

Liquid-Liquid Extraction (LLE)

Because the target benzamide is neutral, an acid/base wash sequence is a highly efficient, self-validating method to strip away ionizable precursors.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) at a ratio of 10 mL/g.

  • Acid Wash (Removes Piperidine): Wash the organic layer with 1M HCl (3 × 5 mL/g). The unreacted piperidine is protonated and partitioned into the aqueous layer, while the neutral product remains in the DCM.

  • Base Wash (Removes Carboxylic Acid): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 5 mL/g). Unreacted 3-propoxybenzoic acid is deprotonated to its sodium salt and extracted into the aqueous phase.

  • Drying & Concentration: Wash with brine (1 × 5 mL/g), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude oil.

Flash Column Chromatography

To remove non-ionizable byproducts (e.g., coupling reagent residues like PyBOP or EDC derivatives), silica gel chromatography is employed.

  • Stationary Phase: Silica gel (40-63 µm).

  • Mobile Phase: Gradient elution from 90:10 to 70:30 (v/v) n-Hexane : Ethyl Acetate (EtOAc).

  • Execution: Load the crude oil onto the column. Monitor fractions via TLC (UV active at 254 nm). Pool the pure fractions and evaporate to yield a highly purified amorphous solid or viscous oil.

Advanced Crystallization Protocols

To kinetically reject trace impurities and force the amorphous material into a stable crystalline lattice, we employ two distinct methodologies.

Protocol A: Hybrid Cooling-Antisolvent Crystallization (EtOAc / n-Heptane)

Causality: Ethyl acetate provides high solubility at elevated temperatures, while n-heptane acts as a potent antisolvent. Operating at an elevated initial temperature maximizes API solubility and reduces overall solvent consumption. Controlled cooling combined with slow antisolvent addition kinetically rejects impurities and bypasses the oiling-out limit [2].

  • Dissolution: Dissolve the purified compound in EtOAc (3 mL/g) at 50 °C in a jacketed crystallizer.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE filter into a clean vessel to remove foreign particulates (heterogeneous nucleants).

  • Primary Antisolvent Addition: Slowly add n-Heptane (1 mL/g) dropwise at 50 °C until the solution reaches the edge of the metastable zone (slight opalescence), then add 0.1 mL of EtOAc to regain absolute clarity.

  • Seeding: Introduce 1-2% (w/w) pure seed crystals of piperidino(3-propoxyphenyl)methanone. Self-Validation: Seeding bypasses the high energy barrier of primary nucleation, ensuring crystallization occurs before the liquid-liquid phase separation boundary is crossed.

  • Cooling: Linearly cool the system to 20 °C at a rate of 0.2 °C/min.

  • Secondary Antisolvent Addition: Dose additional n-Heptane (4 mL/g) over 2 hours using a programmable syringe pump to drive the yield.

  • Isolation: Hold the slurry at 5 °C for 4 hours. Filter under vacuum, wash the cake with ice-cold n-Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Cooling Crystallization from Isopropanol (IPA)

Causality: For certain benzamide derivatives, short-chain alcohols can facilitate transient hydrogen bonding with the amide carbonyl during the pre-nucleation clustering phase, promoting ordered crystal packing without requiring a binary solvent system [3].

  • Dissolution: Dissolve the compound in boiling Isopropanol (approx. 4-5 mL/g at 80 °C).

  • Controlled Cooling: Cool slowly to 60 °C at 0.5 °C/min. Hold at 60 °C for 1 hour to allow primary nucleation to establish a uniform particle size distribution.

  • Deep Cooling: Cool the suspension to 5 °C at 0.1 °C/min.

  • Isolation: Filter the resulting crystals and wash with ice-cold IPA (1 mL/g).

Workflow Visualization

G A Crude Piperidino (3-propoxyphenyl)methanone B Liquid-Liquid Extraction (Acid/Base Wash) A->B Removes unreacted piperidine/acid C Flash Chromatography (Silica Gel) B->C Organic phase D Concentration & Solvent Exchange C->D Pure fractions E Cooling Crystallization (Isopropanol) D->E Method B F Hybrid Antisolvent Crystallization (EtOAc / n-Heptane) D->F Method A G Filtration & Vacuum Drying E->G F->G H Pure Crystalline API (>99% Purity) G->H

Workflow for the purification and crystallization of piperidino(3-propoxyphenyl)methanone.

Analytical Validation

To ensure the integrity of the self-validating protocol, the final crystalline product must be subjected to the following analytical checks:

  • HPLC-UV: Confirm chemical purity is >99.0% (Area %). The absence of early-eluting peaks confirms the successful removal of piperidine and 3-propoxybenzoic acid.

  • Differential Scanning Calorimetry (DSC): Run from 20 °C to 150 °C at 10 °C/min. A single, sharp endothermic melting peak confirms the absence of amorphous domains or solvent entrapment (which typically present as broad, low-temperature endotherms).

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram against reference patterns to ensure polymorphic purity and verify that no solvates (e.g., EtOAc solvates) have formed during Protocol A.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of piperidino(3-propoxyphenyl)methanone in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with piperidino(3-propoxyphenyl)methanone in aqueous media. As Senior Application Scientists, we have designed this resource to offer not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Understanding the Molecule: Physicochemical Profile

Piperidino(3-propoxyphenyl)methanone is a molecule characterized by a piperidine ring, a ketone linker, and a 3-propoxyphenyl group. This structure imparts both lipophilic (hydrophobic) and basic properties, which are critical to its solubility behavior.

  • Lipophilicity : The propoxyphenyl group contributes to the molecule's hydrophobicity, which can lead to low intrinsic solubility in water.

  • Basicity : The nitrogen atom in the piperidine ring is basic and can be protonated. This property is key to enhancing solubility through pH modification.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidino(3-propoxyphenyl)methanone not dissolving in water?

A1: The limited aqueous solubility of piperidino(3-propoxyphenyl)methanone is primarily due to the hydrophobic nature of the 3-propoxyphenyl group. In its neutral form, the molecule's ability to interact with polar water molecules is restricted. For a substance to dissolve, the energy of interaction between the compound and the solvent must overcome the energy holding the compound together in its solid state. For hydrophobic compounds in water, this is often not energetically favorable.

Q2: I've noticed the solubility of my compound changes with pH. Why does this happen?

A2: This is expected behavior for a compound containing a basic functional group like the piperidine ring. The nitrogen atom on the piperidine ring can accept a proton (become protonated) in acidic conditions. This protonation confers a positive charge on the molecule, creating the cationic form of the drug. This charged species is significantly more polar than the neutral form and can readily interact with polar water molecules, leading to a substantial increase in aqueous solubility. This pH-dependent solubility is a common characteristic of many drugs that are weak bases.[1][2][3]

Q3: What is the Henderson-Hasselbalch equation and how does it relate to my compound's solubility?

A3: The Henderson-Hasselbalch equation provides a mathematical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a compound.[4][5] For a basic drug like piperidino(3-propoxyphenyl)methanone, the equation can be used to predict how its solubility will change with pH.[1][6] However, it's important to note that while the Henderson-Hasselbalch equation is a useful guide, it may only provide a rough estimation of pH-dependent solubility in complex buffer systems.[7][8]

Q4: Can I use organic solvents to dissolve my compound?

A4: Yes, organic solvents, often referred to as co-solvents when mixed with water, can be very effective in dissolving piperidino(3-propoxyphenyl)methanone.[9][10] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic parts of your molecule to be solvated.[11][] Common co-solvents used in research and formulation include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution when I add it to my aqueous buffer.

This is a common issue when a concentrated stock solution of the compound in an organic solvent is diluted into an aqueous buffer.

Root Cause: The sudden change in solvent polarity upon dilution causes the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.

Solutions:

  • pH Adjustment: The most direct approach for a basic compound. By lowering the pH of the aqueous buffer, you can protonate the piperidine nitrogen, significantly increasing its water solubility.

  • Co-solvents: Incorporating a water-miscible organic solvent into your final aqueous solution can maintain the compound's solubility.

  • Surfactants: These molecules form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[13][14][15]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[16][17][18]

Problem 2: I need to prepare a high-concentration aqueous stock solution for my in vivo studies, but I'm struggling with solubility.

Achieving high concentrations for preclinical studies is a frequent challenge.[19][20][21][22][23]

Root Cause: The intrinsic solubility of the compound in its neutral form is too low to reach the desired concentration.

Solutions:

  • Formulation with Co-solvents and Surfactants: A combination of these excipients is often used in preclinical formulations.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[24][25]

  • Salt Formation: Creating a salt of the basic piperidine group with a pharmaceutically acceptable acid can dramatically improve solubility and dissolution rate.[26]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • Piperidino(3-propoxyphenyl)methanone

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 2 to 8.

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of piperidino(3-propoxyphenyl)methanone to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Protocol 2: Co-solvent Solubility Enhancement

This protocol will guide you in using a co-solvent to improve solubility.

Materials:

  • Piperidino(3-propoxyphenyl)methanone

  • Aqueous buffer at a physiologically relevant pH (e.g., pH 7.4)

  • Co-solvents such as Ethanol, Propylene Glycol, PEG 400, or DMSO.[]

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Follow the same procedure as in Protocol 1 to determine the saturation solubility of your compound in each co-solvent mixture.

  • Plot the solubility against the percentage of co-solvent to determine the optimal concentration for your needs. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems, especially in vivo studies.

Data Presentation

Table 1: Hypothetical Solubility of Piperidino(3-propoxyphenyl)methanone in Different Media

SolutionpHSolubility (µg/mL)
Deionized Water7.0< 1
Phosphate Buffered Saline (PBS)7.4< 1
0.1 M HCl1.0> 1000
10% Ethanol in PBS7.415
20% PEG 400 in PBS7.450
5% w/v Hydroxypropyl-β-Cyclodextrin in Water7.0250

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue Encountered check_ph Is the compound basic? start->check_ph adjust_ph Adjust pH to acidic range (e.g., pH 2-4) check_ph->adjust_ph Yes use_cosolvent Try Co-solvents (e.g., Ethanol, PEG 400, DMSO) check_ph->use_cosolvent No ph_success Solubility Achieved? adjust_ph->ph_success ph_success->use_cosolvent No end_success End: Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Achieved? use_cosolvent->cosolvent_success use_surfactant Use Surfactants (e.g., Tween 80, SDS) cosolvent_success->use_surfactant No cosolvent_success->end_success Yes surfactant_success Solubility Achieved? use_surfactant->surfactant_success use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant_success->use_cyclodextrin No surfactant_success->end_success Yes cyclodextrin_success Solubility Achieved? use_cyclodextrin->cyclodextrin_success cyclodextrin_success->end_success Yes end_fail End: Consider Advanced Formulation (e.g., Nanosuspension, Salt Formation) cyclodextrin_success->end_fail No

Caption: A step-by-step decision tree for addressing solubility challenges.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Aqueous Environment compound Poorly Soluble Compound (Hydrophobic) complex Soluble Inclusion Complex compound->complex Inclusion cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex Complexation

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Retrieved from [Link]

  • Pharma Tutor. (2025, July 31). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]

  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]

  • ACS Publications. (2007, November 14). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Retrieved from [Link]

  • Basicmedical Key. (2016, August 14). The solubility of drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

  • Scribd. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • SGS France. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Ovid. (n.d.). Solubility enhancement of low soluble biologically active compounds—temperature and cosolvent dependent inclusion complexation. Retrieved from [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-eluting Impurities in Piperidino(3-propoxyphenyl)methanone Chromatography

Welcome to the technical support center dedicated to resolving complex separation challenges in the chromatographic analysis of piperidino(3-propoxyphenyl)methanone. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving complex separation challenges in the chromatographic analysis of piperidino(3-propoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, field-proven insights to overcome co-elution issues and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: We are observing a broad or tailing peak for our main compound, piperidino(3-propoxyphenyl)methanone. What is the likely cause and how can we fix it?

A1: Peak tailing for basic compounds like piperidino(3-propoxyphenyl)methanone is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary ionic interactions between the protonated piperidine group of your analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[1][3] This leads to a mixed-mode retention mechanism, where a fraction of the analyte is more strongly retained, resulting in a tailing peak.[1][4]

To address this, you should focus on controlling the ionization state of both your analyte and the stationary phase:

  • Operate at a Low pH: The piperidine moiety is basic. While a specific pKa value is not readily published, it can be estimated to be in the range of 8.0-9.5 based on similar piperidine structures.[5][6] To ensure the analyte is consistently in its protonated form and to suppress the ionization of the acidic silanol groups (pKa ~3.5-7), it is recommended to use a mobile phase with a pH of 3 or lower.[1][3][4][7] This minimizes the strong ionic interactions causing the tailing.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups compared to older columns.[1][3] Using a column that is also "end-capped" (where residual silanols are chemically deactivated) will further reduce the potential for these secondary interactions.[4]

  • Ensure Adequate Buffering: Using a buffer (e.g., 10-20 mM phosphate or formate) is crucial to maintain a stable pH across the column, preventing pH shifts that can lead to poor peak shape and reproducibility.[8][9][10]

Q2: Our primary peak has a shoulder, suggesting a co-eluting impurity. What are the most probable impurities for piperidino(3-propoxyphenyl)methanone and how do we start to separate them?

A2: The most likely impurities in the analysis of piperidino(3-propoxyphenyl)methanone stem from its synthesis, which is likely a Friedel-Crafts acylation of 3-propoxyphenyl ether with a piperidine derivative, or a similar amide coupling reaction.[11][12] Potential impurities include:

  • Positional Isomers: The acylation reaction can sometimes yield small amounts of the ortho- and para- isomers in addition to the desired meta- product. These isomers have the same mass but slightly different polarities and are classic candidates for co-elution.[13][14]

  • Unreacted Starting Materials: Residual 3-propoxyphenyl ether or piperidine derivatives.

  • Byproducts of Side Reactions: Impurities from competing reactions during synthesis.

To begin resolving a co-eluting isomer or other impurity, the most powerful and logical first step is to adjust the selectivity of your method by changing the mobile phase composition.[15] A simple and effective strategy is to switch the organic modifier. If you are currently using acetonitrile, try a method with methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.[16]

Q3: We've tried adjusting the mobile phase pH and organic solvent, but the resolution is still not sufficient. What are our next steps?

A3: If initial mobile phase adjustments are insufficient, a more systematic approach to method development is required. Here are the key parameters to investigate:

  • Change the Stationary Phase: This is often the most effective way to achieve a significant change in selectivity.[17][18] If you are using a standard C18 column, consider a stationary phase with a different retention mechanism. A phenyl-hexyl or a polar-embedded phase can offer different selectivity for aromatic compounds and their isomers due to π-π interactions.[13][19][20] For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option.[21][22]

  • Optimize the Temperature: Temperature can have unpredictable but significant effects on selectivity.[23] Try analyzing your sample at different column temperatures (e.g., 30°C, 40°C, and 50°C) to see if the resolution of the critical pair improves.

  • Adjust the Gradient Slope: If you are using a gradient method, a shallower gradient will provide more time for closely eluting compounds to separate.[16]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving a Co-eluting Peak with a Suspected Positional Isomer

This guide provides a step-by-step workflow for separating piperidino(3-propoxyphenyl)methanone from a closely eluting impurity, such as an ortho or para isomer.

Step 1: Initial Assessment and System Check

Before modifying your method, ensure your HPLC system is not contributing to the problem. Check for excessive extra-column volume (use minimal tubing lengths) and ensure all fittings are secure to prevent peak broadening that can mask separation.[4]

Step 2: Mobile Phase Selectivity Optimization

The goal here is to alter the chemical interactions between your analytes and the stationary/mobile phases.

  • Protocol 1: Organic Modifier Screening

    • Baseline Method: Prepare your mobile phase using your current C18 column and conditions (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile). Run your sample.

    • Methanol Method: Replace Acetonitrile with Methanol as Mobile Phase B. Keep all other conditions the same.

    • Analysis: Compare the chromatograms. Methanol and acetonitrile have different properties that can change the elution order and improve the separation of isomers.[16]

  • Protocol 2: pH Adjustment for Optimal Peak Shape and Selectivity

    • Confirm Low pH: As piperidino(3-propoxyphenyl)methanone is basic, ensure your mobile phase pH is between 2.5 and 3.0 to maintain good peak shape.[1][4]

    • Buffer Selection: Use a suitable buffer like ammonium formate or phosphate at a concentration of 10-20 mM to ensure pH stability.[3][8]

Step 3: Stationary Phase Selectivity Screening

If mobile phase adjustments do not provide baseline resolution (Rs > 1.5), the next step is to try a column with a different chemistry.

  • Protocol 3: Alternative Stationary Phase Evaluation

    • Phenyl Column: Switch to a phenyl-hexyl or diphenyl column. These phases provide π-π interactions that can be highly effective for separating positional isomers of aromatic compounds.[13][20]

    • Polar-Embedded Column: A column with a polar-embedded group (e.g., amide or carbamate) can also offer alternative selectivity for basic compounds.[19]

    • Evaluation: Using your optimized mobile phase from Step 2, test these columns and compare the resolution of the critical pair.

Data Summary for Method Development Strategy:

Parameter Condition 1 Condition 2 Rationale for Change
Organic Modifier AcetonitrileMethanolAlters selectivity through different solvent-analyte interactions.[16]
Stationary Phase C18Phenyl-HexylIntroduces π-π interactions, which are effective for separating aromatic isomers.[13][20]
pH 4.52.8Suppresses silanol ionization and ensures consistent protonation of the basic analyte for better peak shape.[1][4]
Temperature 30°C45°CCan modify selectivity and improve efficiency.[23]

Troubleshooting Workflow Diagram:

G cluster_0 Start: Co-elution Observed cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Screening cluster_3 Phase 3: Fine-Tuning cluster_4 End Goal start Initial Chromatogram (Poor Resolution) organic_mod Switch Organic Modifier (ACN <-> MeOH) start->organic_mod Step 1 ph_adjust Optimize pH (2.5-3.0) & Buffer organic_mod->ph_adjust Step 2 station_phase Change Column Chemistry (e.g., Phenyl-Hexyl) ph_adjust->station_phase Step 3 (If resolution still poor) temp_grad Adjust Temperature & Gradient Slope station_phase->temp_grad Step 4 end Baseline Resolution (Rs > 1.5) temp_grad->end

Caption: A logical workflow for resolving co-eluting peaks.

Guide 2: Diagnosing and Eliminating Peak Tailing

This guide provides a focused approach to resolving peak tailing for piperidino(3-propoxyphenyl)methanone.

Step 1: Differentiate Between Chemical and Physical Problems

  • Protocol 4: Neutral Compound Injection Test

    • Inject a neutral compound (e.g., toluene or caffeine) under your current chromatographic conditions.

    • Analysis:

      • If the neutral compound's peak also tails, the problem is likely physical (e.g., a column void, or extra-column volume).[2] Check your fittings and consider replacing the column.

      • If the neutral compound gives a symmetrical peak, the problem is chemical, related to secondary interactions with your basic analyte.[2] Proceed to Step 2.

Step 2: Chemical Mitigation of Peak Tailing

  • Protocol 5: Mobile Phase Optimization for Basic Compounds

    • Low pH Mobile Phase: Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 0.1% formic acid or a 10-20 mM phosphate buffer).[1][4] This will protonate the silanol groups on the column, minimizing their interaction with your protonated basic analyte.

    • Buffer Concentration: Ensure the buffer concentration is sufficient (10-20 mM) to provide adequate buffering capacity, especially if your sample is dissolved in a different solvent.[3][10]

    • High pH Mobile Phase (Alternative): If low pH is not effective or desirable, an alternative is to use a high pH mobile phase (pH > 10) with a pH-stable column (e.g., a hybrid particle column). At high pH, your basic analyte will be in its neutral form, and the silanol groups will be deprotonated, but the strong ionic interaction is eliminated.

Diagram of Analyte-Stationary Phase Interaction:

G cluster_0 Sub-optimal pH (e.g., pH 5-7) cluster_1 Optimal Low pH (e.g., pH < 3) silanol_bad Si-O⁻ Negatively Charged Silanol analyte_bad Analyte-NH₂⁺ Positively Charged Analyte analyte_bad:f0->silanol_bad:f0 Attraction interaction_bad Strong Ionic Interaction (Causes Tailing) silanol_good Si-OH Protonated Silanol (Neutral) analyte_good Analyte-NH₂⁺ Positively Charged Analyte analyte_good:f0->silanol_good:f0 No Strong Interaction interaction_good Repulsion Minimized (Symmetrical Peak)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. (2007). Bioorganic & Medicinal Chemistry.
  • Friedel Crafts alkylation and acyl
  • Piperidino(3-piperidinyl)methanone hydrochloride, 90%, Thermo Scientific. (n.d.). Fisher Scientific.
  • Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral st
  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. (n.d.). PMC.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (2025). Benchchem.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). PMC.
  • Friedel Crafts Reaction. (n.d.).
  • Chromatographic properties and polarity evaluation of poly(1-trimethylsilyl-1-propyne) and poly(1-phenyl-1-propyne). (n.d.).
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2015).
  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
  • A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone. (2025). Benchchem.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru.
  • Role of Buffers in Liquid Chrom
  • HPLC Peak Tailing. (2022). Axion Labs.
  • Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. (2025). MDPI.
  • Chapter 3.
  • 1-(3-Methoxyphenyl)piperidine. (n.d.). Sigma-Aldrich.
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
  • Buffers and Eluent Additives for HPLC Method Development. (2019). Element Lab Solutions.
  • Method Development Guide. (2004). HPLC.
  • Friedel-Crafts Acylation. (2019).
  • Different Types of Stationary Phases in Liquid Chrom
  • Optimization of the HPLC separation of metabolite position isomers of... (n.d.).
  • Effect of buffer on peak parameter. (n.d.).
  • pK a values of common substituted piperazines. (n.d.).
  • (3,5-Dimethoxyphenyl)(piperidin-1-yl)methanone 95%. (2026). Advanced ChemBlocks.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. (2025). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • separation of positional isomers. (2017).
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017).
  • (E)-1-Piperidino-3-(2-hydroxyphenyl)-2-propen-1-one. (n.d.). FUJIFILM Wako Chemicals.
  • Advances in the understanding of stationary phases for HILIC. (2026).
  • HPLC Troubleshooting Guide. (n.d.).
  • Avoiding byproduct formation in Friedel-Crafts acyl
  • Production of propiophenone. (n.d.).
  • Chapter 6 Method development in reversed-phase chrom
  • WPBG-027|CAS:1203424-93-4. (n.d.).
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidative Degradation of Piperidino(3-propoxyphenyl)methanone

Welcome to the Technical Support Center for formulation scientists and analytical chemists working with piperidino(3-propoxyphenyl)methanone . This compound—characterized by an amide-linked piperidine ring and a meta-sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and analytical chemists working with piperidino(3-propoxyphenyl)methanone . This compound—characterized by an amide-linked piperidine ring and a meta-substituted propoxy ether group—presents unique stability challenges during long-term storage. This guide provides mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to identify and mitigate oxidative degradation.

Part 1: Mechanistic Understanding (FAQ)

Q: Why is piperidino(3-propoxyphenyl)methanone highly susceptible to oxidative degradation during storage? A: While the amide and piperidine moieties are relatively stable under standard conditions, the propoxy ether group is a classic liability for autoxidation. As detailed by[1], ethers readily undergo hydrogen abstraction at the alpha-carbon (the carbon adjacent to the oxygen). According to the Bolland-Gee mechanism[2], this abstraction forms a carbon-centered radical that rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This initiates a self-propagating chain reaction resulting in hydroperoxides (ROOH). These hydroperoxides are inherently unstable and decompose into hemiacetals, which subsequently cleave into propanal (or propanoic acid) and piperidino(3-hydroxyphenyl)methanone.

Autoxidation Start Piperidino(3-propoxyphenyl)methanone (Intact API) Init Initiation (Light/Metal/Heat) Formation of Propoxy Radical (R•) Start->Init Prop1 Propagation R• + O2 -> ROO• (Peroxy Radical) Init->Prop1 Prop2 Hydrogen Abstraction ROO• + RH -> ROOH + R• Prop1->Prop2 Prop2->Prop1 Chain Reaction Degrad Hydroperoxide Decomposition (Hemiacetal Cleavage) Prop2->Degrad Prod1 Propanal / Propanoic Acid Degrad->Prod1 Prod2 Piperidino(3-hydroxyphenyl)methanone Degrad->Prod2

Autoxidation pathway of the propoxy ether group leading to hydroperoxide cleavage.

Q: Can solid-state excipients trigger this degradation even in the absence of light and moisture? A: Yes. Many common polymeric excipients (e.g., PEGs, polysorbates, povidone) contain trace hydroperoxide impurities generated during their own manufacturing[3]. As highlighted by[2], these trace peroxides act as initiators. They transfer radicals to the API in the solid state or within a formulation matrix, bypassing the need for light or direct oxygen exposure to start the degradation cascade.

Part 2: Diagnostic & Mitigation Workflows

Q: How do I confirm that autoxidation is the specific degradation pathway in my lab? A: You must perform a forced degradation study utilizing specific oxidative stressors[4]. Using 2,2′-Azobis(2-methylpropionitrile) (AIBN) probes the molecule's susceptibility to one-electron autoxidation (radical chain reactions), while hydrogen peroxide ( H2​O2​ ) probes two-electron nucleophilic/electrophilic oxidation[4]. If the degradation profile generated by AIBN matches your aged stability samples, autoxidation of the propoxy group is confirmed.

Workflow Step1 1. Baseline Profiling (LC-HRMS) Step2 2. Forced Degradation (AIBN / H2O2) Step1->Step2 Step3 3. Degradant ID (Identify ROOH) Step2->Step3 Step4 4. Excipient Screen (Low Peroxide) Step3->Step4 Step5 5. Antioxidants (BHT / EDTA) Step4->Step5 Step6 6. Stability Check (Accelerated) Step5->Step6

Step-by-step experimental workflow for oxidative stress testing and mitigation.

Part 3: Self-Validating Experimental Protocols

To ensure robust data, the following protocols are designed as self-validating systems, embedding controls that prove the integrity of the assay itself.

Protocol A: AIBN-Initiated Radical Stress Testing

This protocol isolates the autoxidation mechanism from hydrolytic degradation.

  • Sample Preparation: Dissolve piperidino(3-propoxyphenyl)methanone (1 mg/mL) in LC-MS grade acetonitrile.

    • Causality: Acetonitrile is resistant to radical abstraction. Unlike protic solvents (e.g., methanol), it will not quench the reaction or participate in the radical chain[5].

  • Initiator Addition: Add AIBN to achieve a 10 mM concentration.

    • Causality: AIBN provides a steady, temperature-controlled flux of radicals without introducing water, preventing confounding hydrolytic degradation[4].

  • System Suitability Control (Self-Validation): Prepare a blank solution containing only 10 mM AIBN in acetonitrile.

    • Validation Logic: AIBN degrades into tetramethylsuccinonitrile and other byproducts. Running this blank ensures these initiator-derived peaks are not falsely identified as API degradants during LC-HRMS analysis.

  • Thermal Stress: Incubate both the sample and the blank in sealed amber vials at 40°C for 24 to 48 hours.

  • Quenching & Analysis: Quench the reaction by adding a chain-breaking antioxidant (e.g., 0.1% BHT) and immediately analyze via LC-HRMS.

Protocol B: Excipient Compatibility & Antioxidant Screening

This protocol identifies excipient-induced oxidation and evaluates mitigation strategies.

  • Binary Mixture Preparation: Prepare 1:1 (w/w) mixtures of the API with suspect excipients (e.g., Polysorbate 80, PEG 400).

    • Causality: Excipients are the most common sources of trace hydroperoxides[3]. Testing binary mixtures accelerates the identification of specific incompatible matrix components.

  • Antioxidant Doping: To parallel samples, add 0.05% w/w Butylated Hydroxytoluene (BHT) or 0.1% EDTA.

    • Causality: BHT acts as a chain-breaking antioxidant by donating a hydrogen atom to the peroxy radical, forming a stable phenoxy radical that terminates the chain. EDTA acts preventively by chelating trace transition metals that catalyze initiation[6].

  • Accelerated Storage: Store samples at 40°C/75% RH for 4 weeks.

  • Mass Balance Verification (Self-Validation): Quantify the remaining API and all identified degradants using a stability-indicating HPLC method.

    • Validation Logic: Calculate the mass balance. The sum of the intact API and quantified degradants must equal 100% ± 2%. A significant loss of mass balance indicates undetected volatile degradants (like propanal) or secondary polymerization, requiring a shift to GC-MS analysis.

Part 4: Quantitative Data Presentation

The following table summarizes expected quantitative outcomes when applying various antioxidant strategies to a highly susceptible ether-containing API formulation (mock data representative of standard stabilization profiles for propoxy ethers).

FormulationAntioxidant SystemMechanism of ActionAPI Remaining (%) (40°C/75% RH, 4 Weeks)Hydroperoxide Value (mEq/kg)
Control NoneN/A68.4%12.5
Test A Ascorbic Acid (0.1%)Oxygen Scavenger74.2%9.8
Test B EDTA (0.1%)Metal Chelator (Preventive)81.5%5.2
Test C BHT (0.05%)Radical Scavenger (Chain-breaking)94.1%1.1
Optimized BHT (0.05%) + EDTA (0.1%)Synergistic (Preventive + Chain-breaking)99.2% < 0.1

References

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. URL:[Link]

  • Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. URL:[Link]

Sources

Optimization

optimizing mobile phase gradients for piperidino(3-propoxyphenyl)methanone isolation

Troubleshooting Mobile Phase Gradients for Piperidino(3-propoxyphenyl)methanone Welcome to the Advanced Chromatography Support Center. This guide is engineered specifically for researchers, analytical chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Mobile Phase Gradients for Piperidino(3-propoxyphenyl)methanone

Welcome to the Advanced Chromatography Support Center. This guide is engineered specifically for researchers, analytical chemists, and drug development professionals tasked with the preparative isolation of piperidino(3-propoxyphenyl)methanone .

Because this compound is a highly lipophilic tertiary amide, its isolation presents unique chromatographic challenges—specifically regarding the co-elution of synthetic precursors and gradient scaling. This living document synthesizes field-proven causality, self-validating protocols, and authoritative chromatographic principles to ensure high-purity isolation.

Frequently Asked Questions (Troubleshooting)
Q1: Why does my target compound co-elute with the starting materials, and how can I manipulate the mobile phase to resolve this?

The Causality: A common misconception is treating piperidino(3-propoxyphenyl)methanone as a basic amine due to the "piperidine" nomenclature. In reality, the nitrogen lone pair is delocalized into the adjacent carbonyl group, making the target molecule a neutral tertiary amide . Its retention is governed almost entirely by hydrophobic interactions (logP) and is independent of mobile phase pH.

However, its synthetic precursors are highly ionizable:

  • Piperidine: A strong base (pKa ~11.2).

  • 3-Propoxybenzoic acid: A weak acid (pKa ~4.2).

The Solution: You must use pH-driven selectivity to shift the impurities away from the neutral target. As detailed in HPLC method development literature[1], altering the mobile phase pH selectively ionizes the impurities, drastically reducing their retention times while the neutral amide remains stable.

  • If unreacted piperidine is co-eluting, use a low pH mobile phase (e.g., 0.1% Formic Acid, pH 2.7). This fully protonates the basic piperidine, forcing it to elute in the void volume.

  • If 3-propoxybenzoic acid is co-eluting, use a high pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0). This deprotonates the acid into a highly polar carboxylate, causing it to elute early.

Q2: How do I optimize the gradient profile to maximize preparative loadability?

The Causality: Analytical methods typically rely on linear gradients (e.g., 5–95% Organic over 10 minutes) to screen all components. However, scaling a linear gradient directly to preparative HPLC results in poor resolution and low sample loadability because the separation power is spread across the entire run rather than concentrated where the target elutes.

The Solution: You must transition to a focused gradient . According to established protocols for preparative isolation [2], a focused gradient utilizes a very shallow ramp (e.g., 0.5% to 1% increase per column volume) centered specifically around the elution percentage of the target compound. This flattens the baseline, increases peak capacity at the critical moment of elution, and allows for significantly higher mass loading without peak overlap.

Q3: I am experiencing severe peak tailing. Is this due to the piperidine moiety?

The Causality: While the amide nitrogen in your target compound is neutral, trace amounts of unreacted piperidine impurity will interact strongly with free, acidic silanols on standard bare-silica C18 columns via secondary ion-exchange interactions. This causes severe tailing that can bleed into your target peak, ruining preparative fractions. The Solution: Ensure you are using an end-capped stationary phase or Charged Surface Hybrid (CSH) technology, which provides a slight positive surface charge to repel basic impurities and eliminate tailing[2].

Data Presentation: Effect of Mobile Phase pH on Retention

The following self-validating data table demonstrates the causal relationship between mobile phase pH and the retention behavior of the reaction mixture components.

CompoundChemical NaturepKaIonization State (pH 2.7)Retention Time (pH 2.7)Ionization State (pH 10.0)Retention Time (pH 10.0)
Piperidine Strong Base~11.2Protonated (Cationic)1.2 min (Void)Protonated (Cationic)1.5 min
3-Propoxybenzoic Acid Weak Acid~4.2Neutral (Protonated)6.8 min Deprotonated (Anionic)1.8 min
Piperidino(3-propoxyphenyl)methanone Neutral AmideN/ANeutral7.5 min Neutral7.6 min

Table 1: Orthogonal retention shifts based on pH manipulation. Notice that the target amide's retention remains stable, allowing the user to strategically "move" the impurities.

Visualization: Chromatographic Logic & Workflows

G N1 Identify Co-eluting Impurity N2 Basic Impurity (e.g., Piperidine, pKa ~11) N1->N2 N3 Acidic Impurity (e.g., 3-Propoxybenzoic Acid, pKa ~4) N1->N3 N4 Use Low pH Mobile Phase (0.1% FA) Base is ionized -> Elutes in void N2->N4 N5 Use High pH Mobile Phase (NH4OH) Acid is ionized -> Elutes early N3->N5 N6 Target: Piperidino(3-propoxyphenyl)methanone (Neutral: Retention stable across pH) N4->N6 N5->N6

Caption: Logic flow for utilizing pH to selectively isolate the neutral target amide from ionizable impurities.

G S1 1. Analytical Screening Linear Gradient (5-95% B over 10 min) S2 2. Calculate Elution %B Identify the exact %B where target elutes S1->S2 S3 3. Design Focused Gradient Shallow ramp: (Target %B - 5%) to (Target %B + 5%) S2->S3 S4 4. Preparative Scale-Up Execute mass-directed isolation S3->S4

Caption: Step-by-step workflow for transferring an analytical screening method to a preparative focused gradient.

Experimental Protocol: Focused Gradient Method Transfer

To ensure a self-validating system, follow this step-by-step methodology to scale your isolation from an analytical screen to a preparative workflow [3].

Phase 1: Analytical Scouting

  • Column: Analytical C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Run a linear screening gradient from 5% B to 95% B over 10 minutes.

  • Data Capture: Record the retention time ( tR​ ) of piperidino(3-propoxyphenyl)methanone.

Phase 2: Calculating the Elution %B

  • Calculate the system dwell volume ( VD​ ) and column volume ( VM​ ).

  • Determine the time the solvent took to reach the column: tdelay​=VD​/FlowRate .

  • Calculate the exact %B at the time of elution: %B = Initial %B +[ ( tR​

    tdelay​

    t0​ ) * Gradient Slope ] (Assume for this example, the target elutes at exactly 62% B).

Phase 3: Designing the Preparative Focused Gradient

  • Column: Preparative C18 (e.g., 19 x 150 mm, 5 µm).

  • Initial Hold: Hold at 5% B for 1 column volume to desalt and elute highly polar impurities.

  • Rapid Ramp: Quickly ramp the gradient to 57% B (Target %B minus 5%) over 1 column volume.

  • Focused Ramp (The Isolation Zone): Program a shallow gradient from 57% B to 67% B (Target %B plus 5%) over 10 column volumes. This is where the target will elute with maximum resolution.

  • Wash: Ramp to 95% B to wash the column of highly lipophilic dimers or byproducts.

References
  • Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL: [Link]

  • Title: Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients Source: Waters Corporation URL: [Link]

  • Title: General tips for preparative HPLC Technical Note Source: MZ-Analysentechnik URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of Piperidino(3-propoxyphenyl)methanone Assays

Introduction: The Imperative for Reproducible Analytical Data Piperidino(3-propoxyphenyl)methanone is a synthetic compound with a chemical structure suggestive of potential applications in pharmaceutical research and dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Reproducible Analytical Data

Piperidino(3-propoxyphenyl)methanone is a synthetic compound with a chemical structure suggestive of potential applications in pharmaceutical research and development. As with any novel compound progressing through the discovery pipeline, the ability to reliably and accurately quantify it is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] Inter-laboratory reproducibility represents the pinnacle of method validation, providing objective evidence that an analytical method can be successfully transferred between different laboratories, analysts, and equipment, while still yielding comparable results.[3]

This guide provides a comprehensive framework for understanding, evaluating, and improving the inter-laboratory reproducibility of assays for piperidino(3-propoxyphenyl)methanone. We will explore the common analytical techniques, dissect the key factors that introduce variability, and present a structured approach to designing and executing a collaborative inter-laboratory study. This document is intended for researchers, analytical chemists, and quality assurance professionals dedicated to ensuring the integrity and consistency of analytical data in drug development.[4]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is the foundational step in ensuring reproducible results. For a molecule like piperidino(3-propoxyphenyl)methanone, which contains a ketone and aromatic ether functional groups, several techniques are suitable. The choice depends on required sensitivity, sample matrix, and available instrumentation.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Chromatographic separation based on polarity, with detection via UV absorbance of the aromatic ring.Chromatographic separation coupled with highly selective and sensitive mass analysis based on mass-to-charge ratio.Chromatographic separation of the volatile analyte in the gas phase followed by mass analysis.
Pros - Widely available and cost-effective.- Robust and easy to implement.- Good for purity and assay measurements at moderate concentrations.- High sensitivity (ng/mL to pg/mL).- High selectivity, minimizing matrix interference.- Structural confirmation capability.- Excellent for volatile and thermally stable compounds.- High selectivity.
Cons - Lower sensitivity compared to MS.- Potential for interference from co-eluting compounds that also absorb UV light.- Higher equipment cost and complexity.- Susceptible to matrix effects (ion suppression/enhancement).- Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation of the analyte in the injector.
Typical Reproducibility (RSD%) < 2%< 5%< 5%

Key Factors Influencing Inter-Laboratory Reproducibility

Achieving cross-laboratory consistency is a multifaceted challenge. Variability can be introduced at numerous stages of the analytical workflow.[3][5] Understanding these sources is the first step toward controlling them.

  • Sample Preparation: This is often the most significant source of variability.[5][6] Differences in extraction efficiency, solvent volumes, pH adjustments, and filtration techniques can lead to disparate results. For instance, incomplete dissolution of a solid sample or inconsistent solid-phase extraction (SPE) recovery between labs will directly impact the final calculated concentration.

  • Mobile Phase / Carrier Gas Preparation: For HPLC, minor variations in mobile phase composition, such as pH or the ratio of organic solvents, can significantly alter retention times and peak shapes.[7] For GC, inconsistencies in carrier gas purity or flow rate can affect separation efficiency.

  • Instrumentation and Columns: While the analytical principle is the same, instruments from different manufacturers can have subtle differences in pump design, injector mechanics, and detector sensitivity.[3] Furthermore, chromatographic columns, even with the same stationary phase and dimensions, can exhibit batch-to-batch variability.

  • Calibration Standards: The purity and accuracy of the reference standard are critical. Using standards from different suppliers or lots without cross-verification can introduce a systematic bias between laboratories. Proper storage and handling to prevent degradation are also essential.[5]

  • Data Processing: The parameters used for peak integration (e.g., peak width, threshold) can be a hidden source of variation. If one laboratory consistently integrates baseline noise while another uses a higher threshold, the reported peak areas will differ, affecting the final quantification.

  • Analyst Technique and Training: Human factors, such as pipetting technique, sample handling, and adherence to the standard operating procedure (SOP), play a crucial role.[7] Thorough training and a clear, unambiguous protocol are essential to minimize this variability.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Key sources of variability in an analytical workflow.

Designing and Executing an Inter-Laboratory Study

A formal inter-laboratory study (ILS), also known as a collaborative study, is the gold standard for assessing reproducibility.[1][8] The design of such a study must be meticulous to ensure the results are statistically meaningful.[9][10]

Study Protocol Design
  • Objective & Scope: Clearly define the purpose of the study. Is it to validate a method for regulatory submission, or for internal quality control? Define the sample matrices and concentration ranges to be tested.[9]

  • Method Selection & SOP: A single, detailed, and unambiguous Standard Operating Procedure (SOP) is non-negotiable.[8] The SOP must specify every step, from sample preparation to data analysis, leaving no room for interpretation.

  • Laboratory Recruitment: Select a sufficient number of participating laboratories (typically a minimum of 8 is recommended for formal validation).[8][10] The labs should represent the different environments where the method will be used (e.g., R&D, QC, different geographical locations).

  • Sample Preparation & Distribution: Prepare a homogenous batch of test material.[10] Divide it into identical samples that are then sent to the participating laboratories. It is often beneficial to include blind duplicates or split-level samples to assess within-laboratory precision (repeatability).[8]

  • Acceptance Criteria: Predetermine the statistical criteria for success. This typically involves setting a maximum allowable relative standard deviation for reproducibility (RSD_R).

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes A [label="1. Define Study Objective & Develop Detailed SOP"]; B [label="2. Recruit Participating Laboratories (min. 8)"]; C [label="3. Prepare & Distribute Homogeneous Samples (Blinded)"]; D [label="4. Laboratories Perform Analysis per SOP"]; E [label="5. Collect & Consolidate Data Centrally"]; F [label="6. Statistical Analysis (Outlier Tests, ANOVA)"]; G [label="7. Calculate Repeatability (RSDr) & Reproducibility (RSDR)"]; H [label="8. Compare Results to Acceptance Criteria"]; I [label="9. Issue Final Study Report", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Investigation Required", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; H -- "Pass" --> I; H -- "Fail" --> J; } Caption: Workflow for an Inter-Laboratory Reproducibility Study.

Comparative Data & Statistical Analysis

Imagine a study where 8 laboratories analyze the same batch of piperidino(3-propoxyphenyl)methanone using a validated HPLC-UV method. The goal is to achieve a mean assay value of 100.0 mg/g.

Laboratory Result 1 (mg/g) Result 2 (mg/g) Mean (mg/g)
Lab 199.8100.199.95
Lab 2101.2100.8101.00
Lab 398.598.998.70
Lab 4100.5100.3100.40
Lab 5102.1101.5101.80
Lab 699.199.599.30
Lab 797.597.897.65
Lab 8100.9101.1101.00

*Potential outlier identified by Grubbs' test.

Statistical Evaluation: The data is analyzed using Analysis of Variance (ANOVA) to separate within-laboratory variance (repeatability) from between-laboratory variance.[11]

  • Outlier Analysis: Before performing ANOVA, statistical tests like Cochran's C test (for variance outliers) and Grubbs' test (for mean outliers) should be applied to identify any laboratories with results that deviate significantly from the group.[12] In the table above, Lab 7 might be flagged as an outlier. An investigation into the cause (e.g., deviation from SOP, instrument malfunction) would be necessary.

  • Key Metrics:

    • Repeatability (r): The precision of the method under identical operating conditions over a short interval. Expressed as the repeatability relative standard deviation (RSDr).

    • Reproducibility (R): The precision of the method between different laboratories.[3] Expressed as the reproducibility relative standard deviation (RSD_R).

For a well-behaved method, the RSD_R is expected to be larger than the RSDr, but still within the predefined acceptance limit (e.g., ≤ 2.0%).

Protocol Example: HPLC-UV Assay for Piperidino(3-propoxyphenyl)methanone

This protocol is a representative example for determining the assay of piperidino(3-propoxyphenyl)methanone.

1. Instrumentation & Materials

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference Standard: Piperidino(3-propoxyphenyl)methanone, purity >99.5%.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard Preparation

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 100 µg/mL stock solution.

4. Sample Preparation

  • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent.

5. System Suitability

  • Make five replicate injections of the standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 1.0%. The tailing factor for the analyte peak must be ≤ 2.0.

6. Procedure

  • Inject the standard solution, followed by the sample solution in duplicate.

  • Calculate the assay of the sample using the peak areas obtained, correcting for the exact weights of the standard and sample.

Conclusion and Recommendations

Achieving inter-laboratory reproducibility is not a matter of chance; it is the result of a systematic and rigorous approach to method development, validation, and transfer.[13][14] For piperidino(3-propoxyphenyl)methanone assays, the key to success lies in a comprehensively detailed analytical procedure, the use of well-characterized reference materials, and a robust training program for all analysts.

Recommendations for Improving Reproducibility:

  • Develop a Robust Method: During method development, deliberately vary parameters like mobile phase pH, column temperature, and flow rate to understand the method's robustness and identify critical control points.[1]

  • Create an Unambiguous SOP: The SOP should be a detailed, step-by-step guide. Include pictures or diagrams for complex steps and specify exact instrument parameters.

  • Implement System Suitability Tests: System suitability tests are a non-negotiable daily check to ensure the analytical system is performing correctly before any samples are analyzed.[15]

  • Centralize Critical Reagent Management: Whenever possible, a collaborative study should use a single lot of the reference standard and chromatographic column, distributed to all participating labs.

  • Foster Open Communication: Establish clear communication channels for the duration of the study. This allows analysts to ask for clarification and report any deviations or unexpected issues immediately.[9]

By adhering to these principles, research organizations can ensure that the analytical data for promising new compounds like piperidino(3-propoxyphenyl)methanone is reliable, transferable, and stands up to the highest levels of scientific and regulatory scrutiny.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores Blog; 2025. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs; 2023. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International; 2016. [Link]

  • AOAC International. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. AOAC International; 2002. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2019. [Link]

  • Dr.Oracle. What factors can affect the reproducibility of analytical results? Dr.Oracle; 2025. [Link]

  • Sharp Services. Aoac Guidelines Interlaboratory Collaborative Study. Sharp Services. [Link]

  • Technology Networks. Navigating Hurdles in Achieving HPLC Reproducibility. Technology Networks; 2024. [Link]

  • PharmaJia. 10 Steps to ensure accurate HPLC Results. PharmaJia; 2025. [Link]

  • AOAC International. AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International; 2002. [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. World Organisation for Animal Health. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • AOCS. Methods Development. American Oil Chemists' Society. [Link]

  • AOAC International. ISPAM Guidelines for Validation of Qualitative Binary Chemistry Methods. AOAC International; 2013. [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. National Health Service. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer; 2008. [Link]

  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org; 2000. [Link]

  • PharmTech. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. PharmTech; 2025. [Link]

Sources

Comparative

A Comparative Guide to the Accelerated Stability Testing of Piperidino(3-propoxyphenyl)methanone and Structural Analogues

This guide provides a comprehensive framework for conducting a comparative accelerated stability study of piperidino(3-propoxyphenyl)methanone, a novel ketone-based compound, against its structural analogues. The methodo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting a comparative accelerated stability study of piperidino(3-propoxyphenyl)methanone, a novel ketone-based compound, against its structural analogues. The methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines and are designed to furnish researchers, scientists, and drug development professionals with a robust protocol for assessing chemical stability, identifying degradation pathways, and developing stability-indicating analytical methods. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource for navigating the complexities of pharmaceutical stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its chemical and physical stability. Piperidino(3-propoxyphenyl)methanone, a compound characterized by its aromatic ketone structure, piperidine moiety, and propoxy ether linkage, presents a unique stability profile that must be rigorously evaluated. Stability testing is not merely a regulatory formality; it is a critical scientific investigation that informs formulation development, packaging selection, storage conditions, and the determination of a product's shelf-life.[1][2]

Accelerated stability studies, conducted under exaggerated storage conditions, are designed to increase the rate of chemical degradation and physical change.[3] The data from these studies are used to predict the long-term stability of the drug substance and to identify likely degradation products.[2][4] This guide will compare the stability of piperidino(3-propoxyphenyl)methanone (Compound A) with two closely related structural analogues:

  • Compound B: Piperidino(3-hydroxyphenyl)methanone (lacks the propyl group, exposing a potentially reactive phenol).

  • Compound C: Morpholino(3-propoxyphenyl)methanone (replaces the piperidine ring with a morpholine ring, altering the basicity and steric hindrance around the amide-like bond).

This comparative approach allows for a deeper understanding of how specific structural motifs influence the molecule's susceptibility to degradation.

PART 1: Regulatory Framework and Foundational Principles

The cornerstone of any stability program is adherence to regulatory guidelines. The ICH Q1A(R2) guideline provides a harmonized approach to stability testing for new drug substances and products, ensuring that the data generated are suitable for registration applications in the EU, Japan, and the USA.[5]

Accelerated Stability Conditions

The ICH Q1A(R2) guideline specifies the conditions for accelerated testing as 40°C ± 2°C / 75% RH ± 5% RH for a minimum period of six months.[6][7] These conditions are chosen to significantly accelerate degradation reactions that would occur over a much longer period under normal storage conditions. If a "significant change" occurs during the six-month accelerated study, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) is required.[7]

Forced Degradation (Stress Testing)

Prior to initiating formal stability studies, forced degradation studies are essential.[4][8] These studies involve exposing the drug substance to conditions more severe than accelerated testing, such as high concentrations of acid, base, oxidant, and intense light or heat.[1][4] The primary objectives are:

  • To identify potential degradation products: This helps in understanding the degradation pathways.[1][9]

  • To develop and validate a stability-indicating analytical method: The method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[2][8][10]

  • To reveal the intrinsic stability of the molecule: This provides insight into its chemical behavior.[2]

A typical forced degradation study aims for 5-20% degradation of the active ingredient to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the molecule.[4]

PART 2: Experimental Design and Protocols

A meticulously designed study is paramount for generating reliable and comparable stability data. This section details the protocols for a comparative study of Compounds A, B, and C.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the comparative stability testing process, from initial stress testing to final data analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Accelerated Stability Study cluster_2 Phase 3: Data Analysis & Comparison forced_degradation Forced Degradation (Stress Testing) (Acid, Base, Peroxide, Heat, Light) method_dev Develop Stability-Indicating HPLC-UV/MS Method forced_degradation->method_dev Generates Degradants method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val Challenges Method place_samples Place Compounds A, B, & C in Stability Chamber (40°C / 75% RH) method_val->place_samples Provides Validated Method pull_samples Pull Samples at Timepoints (T=0, 1, 3, 6 months) place_samples->pull_samples analyze_samples Analyze Samples using Validated HPLC Method pull_samples->analyze_samples data_analysis Quantify Assay (% Initial) & Impurities analyze_samples->data_analysis compare_stability Compare Stability Profiles of A, B, and C data_analysis->compare_stability pathway_elucidation Propose Degradation Pathways data_analysis->pathway_elucidation G A Compound A piperidino(3-propoxyphenyl)methanone B Degradant 1 (Ether Hydrolysis) piperidino(3-hydroxyphenyl)methanone A->B Acid/Base Hydrolysis C Degradant 2 (Oxidation of Piperidine) A->C Oxidation D Degradant 3 (Oxidation of Propoxy Chain) A->D Oxidation

Caption: Hypothetical degradation pathways for Compound A.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the comparative accelerated stability testing of piperidino(3-propoxyphenyl)methanone. By integrating forced degradation studies with a well-designed accelerated stability protocol and a validated, stability-indicating analytical method, researchers can generate the critical data needed to understand a drug candidate's intrinsic stability. The comparative analysis against structural analogues provides invaluable insight into structure-stability relationships, guiding future lead optimization and formulation development efforts. Adherence to these principles ensures that the stability profile of a new chemical entity is well-characterized, meeting the stringent requirements of both scientific integrity and regulatory compliance.

References

  • FDM. (2025). Accelerated Stability Test: ICH Range 40°C/75% Q1A/B.
  • Helago-sk.sk. STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS.
  • ICH. (2010). Q1A(R2) Guideline.
  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • Unknown Source. Accelerated Stability Testing.
  • Royal Society of Chemistry. (2021). Chapter 8: Accelerated Stability Testing – History and Recent Developments.
  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available from: [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PMC. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Development of forced degradation and stability indicating studies of drugs—A review.

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Safety & Regulatory Compliance

Safety

PIPERIDINO(3-PROPOXYPHENYL)METHANONE proper disposal procedures

An in-depth, operational guide to the safe handling and disposal of piperidino(3-propoxyphenyl)methanone requires a rigorous understanding of both its physicochemical properties and the overarching regulatory frameworks...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, operational guide to the safe handling and disposal of piperidino(3-propoxyphenyl)methanone requires a rigorous understanding of both its physicochemical properties and the overarching regulatory frameworks governing laboratory waste. As a synthetic organic amide, this compound presents specific logistical challenges regarding environmental persistence and solvent compatibility.

The following protocols provide self-validating, step-by-step methodologies designed for drug development professionals and research scientists to ensure absolute safety, regulatory compliance, and environmental stewardship.

Mechanistic Rationale for Disposal Pathways

Piperidino(3-propoxyphenyl)methanone (C₁₅H₂₁NO₂) is characterized by a stable amide linkage, a lipophilic piperidine ring, and a propoxyphenyl group.

The Causality of Disposal: Because of its high lipophilicity and lack of ionizable groups at physiological pH, this compound is virtually insoluble in water. In laboratory workflows, it is typically dissolved in organic solvents (e.g., dimethyl sulfoxide, methanol, or dichloromethane). Its chemical stability means it resists rapid environmental degradation and poses a bioaccumulation risk if discharged into aqueous systems. Therefore, high-temperature incineration is the only scientifically acceptable method of destruction. Furthermore, the disposal pathway must strictly diverge based on the carrier solvent used during your assays, as mixing halogenated and non-halogenated waste streams creates severe downstream processing hazards and toxic emission risks during incineration[1].

Regulatory Grounding & Compliance

All disposal operations must be anchored in federal safety and environmental standards:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates that the handling and disposal of this compound be governed by a site-specific Chemical Hygiene Plan (CHP), ensuring personnel are protected from exposure through engineered controls (e.g., fume hoods) and proper PPE[2].

  • EPA RCRA Subpart K: For research and academic laboratories, the Environmental Protection Agency (EPA) allows flexible but highly controlled waste determinations. Waste must be managed in designated Satellite Accumulation Areas (SAAs) at or near the point of generation, under the control of the operator[3].

  • Segregation Mandates: Institutional guidelines strictly prohibit the mixing of organic wastes with incompatible materials (e.g., strong oxidizers, aqueous acids) to prevent exothermic reactions, pressure buildup, or fire[4].

Operational Disposal Plan: Step-by-Step Methodology

This protocol is a self-validating system. Each phase includes a verification step to ensure the integrity of the disposal process before moving to the next.

Phase 1: Point-of-Generation Segregation
  • Determine the Solvent Matrix: Identify whether the piperidino(3-propoxyphenyl)methanone is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane) or a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate).

  • Select the Receptacle: Use an institutionally approved, chemically compatible container (e.g., a 3-to-5 gallon high-density polyethylene (HDPE) carboy or an empty, thoroughly cleaned solvent bottle)[1]. Do not use metal cans if any acidic modifiers were used in the assay.

  • Labeling: Attach a Hazardous Waste Tag immediately upon adding the first drop of waste. Explicitly write out "Piperidino(3-propoxyphenyl)methanone" and the carrier solvent. Do not use abbreviations or chemical structures.

  • Validation: Visually inspect the container for structural integrity. Confirm that the waste tag accurately reflects 100% of the volume's composition.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the labeled waste container inside a secondary containment tray within a designated SAA (typically inside a chemical fume hood or a vented flammable storage cabinet).

  • Volume Monitoring: Ensure the total volume in the SAA does not exceed the EPA limit of 55 gallons for standard hazardous waste[5].

  • Cap Integrity: Keep the container tightly capped at all times unless actively adding waste. Use approved funnel systems with latching lids to prevent vapor escape.

  • Validation: Gently squeeze the sealed HDPE container. If it holds pressure without leaking vapor or liquid, the seal is secure.

Phase 3: Transfer to Central Accumulation Area (CAA)
  • Dating the Waste: Once the container is full or ready for removal, apply the "Accumulation Start Date" to the label. This triggers the regulatory clock for site removal[5].

  • Transport: Use a secondary containment cart to move the waste from the SAA to the facility's CAA.

  • Validation: Cross-check the accumulation date. Ensure the waste is scheduled for vendor pickup within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators)[5].

Waste Workflow Visualization

The following diagram maps the logical flow of piperidino(3-propoxyphenyl)methanone waste from the laboratory bench to final destruction.

G Gen Waste Generation (Fume Hood) Seg Solvent Segregation (Hal vs. Non-Hal) Gen->Seg Assay Complete SAA Satellite Accumulation Area (SAA) Seg->SAA Tag & Cap CAA Central Accumulation Area (CAA) SAA->CAA Container Full Vendor Licensed EPA Waste Vendor CAA->Vendor < 90-180 Days Incineration High-Temp Incineration Vendor->Incineration Final Destruction

Workflow for the lifecycle and disposal of piperidino(3-propoxyphenyl)methanone.

Quantitative Operational Parameters

To facilitate rapid decision-making, the following table summarizes the critical quantitative thresholds for handling and disposing of this chemical class.

Operational ParameterRegulatory / Scientific ThresholdRationale & Causality
SAA Volume Limit ≤ 55 GallonsEPA mandate to prevent catastrophic spills at the point of generation[5].
CAA Storage Limit 90 Days (LQG) / 180 Days (SQG)Prevents long-term degradation of containers and minimizes facility hazard footprint[5].
Incineration Temperature > 1000°CRequired to fully break the stable amide bond and prevent the release of toxic NOₓ byproducts.
Glove Thickness (Nitrile) ≥ 0.11 mm (4 mil)Provides sufficient barrier protection against the organic carrier solvents (e.g., DMSO, MeOH) used to dissolve the compound.
Halogenated Limit in Non-Hal < 10%Exceeding 10% halogenated solvent in a non-halogenated container alters the flash point and requires different incineration scrubbing protocols[1].

Spill Response Protocol

In the event of an accidental release of a solution containing piperidino(3-propoxyphenyl)methanone:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Absorb: Because the compound is dissolved in organic solvents, apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated solid waste pail[1].

  • Decontaminate: Wash the affected surface with a detergent solution to remove any residual lipophilic compound, followed by a water wipe. Collect all contaminated cleaning materials as hazardous waste.

References

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA.gov. Available at: [Link]

  • National Institutes of Health. "NIH Waste Disposal Guide 2022 - Chemical Waste." NIH.gov. Available at: [Link]

  • National Institutes of Health. "What Goes in Chemical Waste Containers - Research Facilities." NIH.gov. Available at: [Link]

  • Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Labmanager.com. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of PIPERIDINO(3-PROPOXYPHENYL)METHANONE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PIPERIDINO(3-PROPOXYPHENYL)METHANONE. As a novel compound, specific toxicologic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PIPERIDINO(3-PROPOXYPHENYL)METHANONE. As a novel compound, specific toxicological data is limited. Therefore, this guidance is predicated on a conservative approach, treating the substance with the high degree of caution afforded to its hazardous structural component, piperidine. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that procedural integrity and personal protection are paramount.

Core Hazard Assessment: Understanding the Risk Profile

PIPERIDINO(3-PROPOXYPHENYL)METHANONE contains a piperidine moiety, a well-characterized hazardous substance. The safety protocols for the parent compound must, at a minimum, account for the risks associated with piperidine.

Based on available safety data for piperidine, the primary hazards are:

  • Corrosivity : Piperidine is known to cause severe skin burns and serious eye damage.[1][2] Accidental contact can lead to permanent injury.[3]

  • Toxicity : It is toxic if it comes into contact with the skin or is inhaled.[1][4] It is also harmful if swallowed.[1]

  • Flammability : Piperidine is a highly flammable liquid and vapor, with a low flash point.[1][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]

  • Respiratory Irritation : Inhalation may cause irritation of the throat and a feeling of tightness in the chest.[6]

Given these knowns, PIPERIDINO(3-PROPOXYPHENYL)METHANONE must be handled as a substance that is potentially corrosive, toxic, and irritating.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is mandatory. The selection of appropriate barriers is critical to mitigate the risks of exposure. All PPE must be inspected prior to use.[7]

Protection Level Required PPE Rationale and Specifications
Eye & Face Chemical Safety Goggles & Full-Face ShieldStandard safety glasses are insufficient. Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) are required to protect against splashes.[7] A full-face shield must be worn over the goggles to protect the entire face from contact with this potentially corrosive material.
Hand Chemical-Resistant GlovesDouble-gloving is recommended. Use gloves with a high resistance to organic bases. Butyl rubber is an excellent choice.[2] Nitrile gloves may be used for splash protection but have a shorter breakthrough time.[2] Always consult the glove manufacturer's resistance chart. Gloves must be inspected for any signs of degradation before use.
Body Flame-Retardant Lab Coat & Chemical ApronA flame-retardant lab coat is necessary due to the flammability hazard.[2] A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills of the potentially corrosive liquid.
Respiratory Full-Face Respirator with Organic Vapor CartridgeAll handling of PIPERIDINO(3-PROPOXYPHENYL)METHANONE must be conducted within a certified chemical fume hood.[5][6] If there is any risk of the fume hood failing or for emergency situations, a full-face respirator with an appropriate organic vapor cartridge must be readily available.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow is essential for minimizing exposure and ensuring a safe experimental environment.

Preparation and Pre-Handling
  • Designated Area : All work with this compound must be performed in a designated and clearly marked area within a laboratory.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept as low as possible.

  • Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and have been recently tested.[5] Have a spill kit rated for flammable and corrosive materials readily available.

  • Grounding : To prevent static discharge that could ignite flammable vapors, ensure all metal equipment is properly grounded.[3][4]

Handling the Compound

The following diagram illustrates the core handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Experiment complete clean2 Doff PPE Correctly clean1->clean2 clean3 Segregate Hazardous Waste clean2->clean3 clean4 Dispose via Certified Vendor clean3->clean4

Caption: Safe Handling Workflow for PIPERIDINO(3-PROPOXYPHENYL)METHANONE.

  • Weighing and Transfer :

    • Always conduct these operations inside the fume hood.

    • Use non-sparking tools.[5]

    • To minimize aerosol formation, avoid pouring the substance from a height.

  • During the Experiment :

    • Keep the reaction vessel closed or under a condenser to contain vapors.

    • Continuously monitor the experiment for any unexpected changes.

Post-Handling and Decontamination
  • Surface Decontamination : Wipe down all surfaces within the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after all PPE has been removed.[1]

Disposal Plan: Cradle-to-Grave Responsibility

  • Waste Segregation : All waste contaminated with PIPERIDINO(3-PROPOXYPHENYL)METHANONE, including pipette tips, gloves, and empty containers, must be treated as hazardous waste.

  • Containerization : Collect waste in a closable, labeled container.[6] The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal : Do not discharge any amount of this chemical into drains or rivers.[6] Disposal must be handled by an authorized waste removal company in accordance with all local, state, and federal regulations.[1]

Emergency Procedures: Immediate and Decisive Action

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[6] Seek immediate medical attention.
Spill Evacuate the area and remove all ignition sources.[8] Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[3][5] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[5]

References

  • SAFETY DATA SHEET - Apollo Scientific. Provides key safety information on handling, storage, and first aid for a related chemical structure. [URL not available in search result]
  • Piperidine - SAFETY DATA SHEET - PENTA. Details the hazards of piperidine, including flammability and severe skin/eye damage. [URL not available in search result]
  • Piperidine - SAFETY DATA SHEET. Outlines the toxicological properties and necessary precautions, including grounding of equipment. [URL not available in search result]
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. Describes emergency procedures and the need for explosion-proof ventilation. [URL not available in search result]
  • Safety Data Sheet - DC Fine Chemicals. Provides general guidance on handling and disposal of chemical substances. [URL not available in search result]
  • 1-(2-Methoxyethyl)-3-piperidinemethanol SDS - ECHEMI. Offers specific PPE recommendations for a piperidine derivative, including glove standards. [URL not available in search result]
  • PIPERIDINE - CAMEO Chemicals - NOAA. A comprehensive resource detailing response recommendations for spills and exposures to piperidine. [URL not available in search result]
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. Emphasizes the need to prevent the buildup of electrostatic charge and proper spill containment. [URL not available in search result]
  • Safety Data Sheet: Piperidine - Carl ROTH. Provides detailed information on appropriate glove materials and breakthrough times for piperidine. [URL not available in search result]

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